molecular formula C9H19NO B2862971 1-[(dimethylamino)methyl]cyclohexan-1-ol CAS No. 21095-16-9

1-[(dimethylamino)methyl]cyclohexan-1-ol

Katalognummer: B2862971
CAS-Nummer: 21095-16-9
Molekulargewicht: 157.257
InChI-Schlüssel: CZRCDRZKRJGHGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(dimethylamino)methyl]cyclohexan-1-ol is an organic compound of significant interest in chemical research and development. With a molecular formula of C9H19NO and a molecular weight of 157.25 g/mol, this cyclohexanol derivative features a dimethylaminomethyl functional group attached to the core ring structure . This structural motif, which combines a hydroxy group with a tertiary amine, makes it a valuable scaffold and intermediate in synthetic organic chemistry. Researchers utilize this compound in the development of more complex molecular architectures, particularly in pharmaceutical and materials science research. Its properties are consistent with its role as a potential precursor in the synthesis of salts or other derivatives with modified solubility and reactivity, as suggested by related compounds like the hydrochloride salt of a methoxy-phenyl analog . This product is provided exclusively For Research Use Only (RUO). It is strictly intended for laboratory research and chemical synthesis and is not certified for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[(dimethylamino)methyl]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-10(2)8-9(11)6-4-3-5-7-9/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRCDRZKRJGHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21095-16-9
Record name 1-[(dimethylamino)methyl]cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Biological Activity of Aminomethylcyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the cyclohexanol scaffold represents a privileged structure, serving as a foundational core for a diverse array of biologically active molecules. Among these, aminomethylcyclohexanol derivatives have emerged as a particularly promising class of compounds. Characterized by a cyclohexane ring bearing both a hydroxyl group and an aminomethyl substituent, these molecules possess a unique three-dimensional architecture that facilitates diverse interactions with biological targets. This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships (SAR) of aminomethylcyclohexanol derivatives, intended for researchers, scientists, and professionals in the field of drug development.

The inherent structural features of aminomethylcyclohexanols, including their stereoisomerism and the ability to modulate lipophilicity and basicity through substitution, offer a rich playground for chemical exploration. Researchers have leveraged these properties to develop derivatives with a wide spectrum of pharmacological activities, including analgesic, antimicrobial, and anticancer effects. This document will delve into these key therapeutic areas, presenting the underlying mechanisms of action, summarizing pertinent data, and providing detailed experimental protocols for the evaluation of these compounds.

Key Biological Activities and Therapeutic Potential

Aminomethylcyclohexanol derivatives have demonstrated significant potential across several therapeutic domains. Their biological profile is heavily influenced by the nature and position of substituents on the cyclohexane ring, the aromatic rings, and the amino group.

Analgesic and Anti-Inflammatory Activity

A significant body of research has been dedicated to the analgesic properties of aminomethylcyclohexanol derivatives.[1] Certain phenyl-substituted analogs have been synthesized and evaluated for their ability to alleviate pain, with some compounds demonstrating a high ratio between analgesic efficacy and acute toxicity.[1]

Structure-Activity Relationship (SAR) Insights:

  • Core Requirement: The fundamental structure for analgesic activity in this class is a cyclohexane ring with a phenyl group and a dimethylaminomethyl residue in the ortho-position.[1]

  • Aromatic Substitution: The potency of these analgesic compounds can be enhanced by the introduction of an oxygen-containing group, such as a methoxy group, in the meta-position of the phenyl ring.[1]

  • Central Carbon Substitution: Unlike many classical narcotic analgesics, the analgesic efficacy is not necessarily lost in derivatives that have a hydrogen substituent at the central carbon atom.[1]

Furthermore, related cyclohexyl derivatives, specifically cyclohexyl-N-acylhydrazones, have shown both anti-inflammatory and analgesic activities in murine models.[2] The replacement of a 1,3-benzodioxole system with a cyclohexyl subunit, for instance, has resulted in an improvement of these activities.[2] This highlights the favorable contribution of the cyclohexyl moiety to the overall pharmacological profile.

Anticancer Activity

The fight against cancer has benefited from the exploration of novel chemical scaffolds, and aminomethylcyclohexanol derivatives have shown promise in this area. Studies on aminomethyl compounds derived from eugenol, a natural product, have demonstrated in vivo anticancer activity.[3] These derivatives were effective in reducing both cancer incidence and tumor weight in mice with fibrosarcoma.[3]

In a related context, N,N-bis(cyclohexanol)amine aryl esters have been identified as potent reversers of P-glycoprotein-mediated multidrug resistance (MDR) in cancer cells.[4] This is a critical area of oncology research, as MDR is a major cause of chemotherapy failure.

Key Findings:

  • N,N-bis(cyclohexanol)amine derivatives have been shown to modulate the P-gp extrusion pump, with some analogs exhibiting potency in the submicromolar and nanomolar range.[4]

  • These compounds significantly enhance the cytotoxicity of conventional chemotherapeutic agents like doxorubicin in resistant cancer cell lines.[4]

  • The structural combination of flexible and rigid moieties within these molecules appears to be crucial for their interaction with the P-glycoprotein transporter.[4]

Additionally, other cyclohexene derivatives have been shown to exhibit anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2.[5]

Antimicrobial Activity

The increasing threat of antibiotic resistance has spurred the search for new antimicrobial agents. Aminomethoxy derivatives of cyclohexanol have been synthesized and investigated as potential bactericide inhibitors, particularly against sulfate-reducing bacteria (SRB) which are implicated in biocorrosion.[6] One derivative containing a morpholine fragment demonstrated a 100% bactericidal effect at a concentration of 50 mg/L.[6]

Furthermore, certain cyclohexanol derivatives are being explored for their broad-spectrum antimicrobial use in household products, plastics, and paints, highlighting their stability and efficacy.[7] Limonene β-amino alcohol derivatives have also been evaluated for their synergistic antibacterial activity against Staphylococcus aureus, including strains that are resistant to ciprofloxacin. These findings suggest that aminomethylcyclohexanol-related structures could serve as valuable leads in the development of new antimicrobial therapies and applications.

Tabulated Summary of Biological Activity

Compound ClassBiological ActivityKey FindingsReferences
Phenyl-substituted aminomethylcyclohexanolsAnalgesicortho-phenyl and dimethylaminomethyl substitution is key; meta-oxygen group on phenyl ring enhances activity.[1]
N,N-bis(cyclohexanol)amine aryl estersAnticancer (MDR Reversal)Potent modulators of P-gp, reversing multidrug resistance in cancer cells. Potency is in the submicromolar to nanomolar range.[4]
Aminomethyl derivatives of eugenolAnticancerIn vivo activity demonstrated by reducing cancer incidence and tumor weight in a fibrosarcoma mouse model.[3]
Aminomethoxy derivatives of cyclohexanolAntimicrobialEffective against sulfate-reducing bacteria; morpholine-containing derivative showed a 100% bactericidal effect at 50 mg/L.[6]
Limonene β-amino alcohol derivativesAntibacterialExhibit synergistic activity with ciprofloxacin against resistant Staphylococcus aureus.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed and validated experimental protocols are essential. Below are representative methodologies for assessing the key biological activities of aminomethylcyclohexanol derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of aminomethylcyclohexanol derivatives on a selected cancer cell line (e.g., K562/DOX for MDR studies).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line (e.g., K562/DOX)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Aminomethylcyclohexanol derivative stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of aminomethylcyclohexanol derivatives against a bacterial strain (e.g., Staphylococcus aureus).

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Aminomethylcyclohexanol derivative stock solutions (in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Growth control (broth + bacteria)

Procedure:

  • Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, except for the negative control well.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).

Visualizing Workflows and Pathways

To better illustrate the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cluster_result Outcome Cell_Culture 1. Cancer Cell Culture (e.g., K562/DOX) Seeding 3. Seed Cells in 96-Well Plate Cell_Culture->Seeding Compound_Prep 2. Prepare Serial Dilutions of Aminomethylcyclohexanol Derivatives Treatment 4. Add Compounds & Incubate (48-72h) Compound_Prep->Treatment Seeding->Treatment MTT_Add 5. Add MTT Reagent & Incubate (4h) Treatment->MTT_Add Solubilize 6. Solubilize Formazan Crystals MTT_Add->Solubilize Read_Plate 7. Read Absorbance (570 nm) Solubilize->Read_Plate Calculate_IC50 8. Calculate % Viability & Determine IC50 Read_Plate->Calculate_IC50 SAR_Analysis Structure-Activity Relationship Profile Calculate_IC50->SAR_Analysis

Caption: Workflow for assessing in vitro cytotoxicity of derivatives.

Proposed Mechanism for MDR Reversal

G cluster_cell Multidrug-Resistant Cancer Cell cluster_outcome Therapeutic Outcome Chemo Chemotherapeutic Drug (e.g., Doxorubicin) Pgp P-glycoprotein (P-gp) Efflux Pump Chemo->Pgp Binds to P-gp Accumulation Increased Intracellular Drug Concentration Chemo->Accumulation Accumulates Pgp->Chemo Efflux out of cell Derivative Aminomethylcyclohexanol Derivative Derivative->Pgp Inhibits/Modulates Apoptosis Enhanced Cytotoxicity & Cell Death (Apoptosis) Accumulation->Apoptosis

Caption: Inhibition of P-gp mediated drug efflux by derivatives.

Conclusion and Future Perspectives

Aminomethylcyclohexanol derivatives represent a versatile and promising scaffold in medicinal chemistry. The research highlighted in this guide demonstrates their significant potential as analgesic, anticancer, and antimicrobial agents. The modular nature of their synthesis allows for extensive exploration of structure-activity relationships, paving the way for the rational design of next-generation therapeutics.

Future research should focus on several key areas:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent derivatives will be crucial for their clinical development.

  • Pharmacokinetic Profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) studies are necessary to optimize the drug-like properties of these compounds.

  • Stereoselective Synthesis: Given the importance of stereochemistry in biological activity, the development of efficient stereoselective synthetic routes will be essential for producing enantiomerically pure and more effective drug candidates.

  • Combination Therapies: Further investigation into the synergistic effects of these derivatives with existing drugs, particularly in the context of cancer and infectious diseases, could lead to more effective treatment regimens.

By continuing to explore the chemical space and biological potential of aminomethylcyclohexanol derivatives, the scientific community can unlock new avenues for addressing unmet medical needs.

References

  • Flick, K., Frankus, E., & Friderichs, E. (1978). [Studies on chemical structure and analgetic activity of phenyl substituted aminomethylcyclohexanoles (author's transl)]. Arzneimittelforschung, 28(1a), 107-13. [Link]

  • Ismayilova, S.V., et al. (2022). SYNTHESIS OF AMINOMETHOXY DERIVATIVES OF CYCLOHEXANOL AND STUDYING THEM AS BACTERICIDE INHIBITORS. Azerbaijan Chemical Journal. [Link]

  • Gasparri, F., et al. (2013). New structure-activity relationship studies in a series of N,N-bis(cyclohexanol)amine aryl esters as potent reversers of P-glycoprotein-mediated multidrug resistance (MDR). European Journal of Medicinal Chemistry, 61, 43-56. [Link]

  • Gul, H. I., et al. (2021). Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1343. [Link]

  • Patil, S. A., et al. (2009). Synthesis and Screening for Analgesic and Anti-inflammatory Activities of Some Novel Amino Acid-containing Bicyclo Compounds. Journal of Young Pharmacists, 1(2), 154-159. [Link]

  • Ekowati, J., et al. (2021). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Indonesian Journal of Pharmacy, 32(4), 487-493. [Link]

  • Structure Activity Relationship Of Drugs. (n.d.). LinkedIn. [Link]

  • Kumar, A., et al. (2021). Evaluation of Limonene β-Amino Alcohol Derivatives for Synergistic Antibacterial activity against Staphylococcus aureus. Journal of Pharmaceutical Chemistry. [Link]

  • Fraga, C. A. M., et al. (2011). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules, 16(12), 10156-10174. [Link]

  • Use of cyclohexanol derivatives as antimicrobial active ingredients. (2014).
  • Ali, A., et al. (2023). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 13(1), 19541. [Link]

  • Structure-activity relationship (SAR). (n.d.). GARDP Revive. [Link]

  • Structure activity relationship. (n.d.). Mansoura University. [Link]

  • Kim, J. H., et al. (2019). Anticancer activities of cyclohexenone derivatives. Journal of Cancer Prevention, 24(2), 105-113. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones. Current Organic Synthesis, 20(6), 724-734. [Link]

  • Ismail, M. M. F., et al. (2019). Anticancer activity, dual prooxidant/antioxidant effect and apoptosis induction profile of new bichalcophene-5-carboxamidines. European Journal of Medicinal Chemistry, 173, 115-129. [Link]

  • Lee, M.-T., et al. (2012). Antinociceptive Activity of a Synthetic Curcuminoid Analogue, 2,6-bis-(4-hydroxy-3-methoxybenzylidene)cyclohexanone, on Nociception-Induced Models in Mice. Basic & Clinical Pharmacology & Toxicology, 110(3), 275-282. [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2024). MDPI. [Link]

  • Wang, Y., et al. (2024). Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. Frontiers in Pharmacology, 14, 1326245. [Link]

  • From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. (2024). MDPI. [Link]

  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. (2020). MDPI. [Link]

  • Tidwell, M. W., et al. (2018). Synthesis and biological evaluation of aminothiazoles against Histoplasma capsulatum and Cryptococcus neoformans. Bioorganic & Medicinal Chemistry Letters, 28(9), 1596-1601. [Link]

Sources

1-[(dimethylamino)methyl]cyclohexan-1-ol literature review

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 21095-16-9 | Formula: C


H

NO | MW: 157.25 g/mol [1]

Executive Summary

This technical guide details the synthesis, characterization, and application of 1-[(dimethylamino)methyl]cyclohexan-1-ol . Distinct from its regioisomer (the Tramadol intermediate 2-[(dimethylamino)methyl]cyclohexanone), this compound represents a geminal


-amino alcohol  where both the hydroxyl and the amine-bearing methylene group are attached to the same carbon (C1) of the cyclohexane ring.

This structural motif is synthetically valuable as a precursor for spiro-heterocycles and as a rigid scaffold in medicinal chemistry for exploring structure-activity relationships (SAR) in CNS-active agents. This guide focuses on the Corey-Chaykovsky epoxidation followed by aminolysis , the most robust route for generating this quaternary center with high fidelity.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 1-[(Dimethylamino)methyl]cyclohexan-1-ol
Common Name 1-Hydroxy-1-(dimethylaminomethyl)cyclohexane
CAS Number 21095-16-9
Molecular Weight 157.25 g/mol
Appearance Colorless to pale yellow viscous liquid or low-melting solid
Solubility Soluble in EtOH, MeOH, CHCl

, DMSO; sparingly soluble in water (pH dependent)
pKa (Calc) ~9.5 (Amine), ~14 (Alcohol)
Key Structural Feature Quaternary C1 carbon bearing both -OH and -CH

N(CH

)

Synthetic Pathway: The Spiro-Epoxide Route

The most authoritative method for synthesizing 1-substituted hydroxymethyl cyclohexanes is via the 1-oxaspiro[2.5]octane intermediate. This two-step sequence avoids the steric congestion often associated with direct alkylation of tertiary alcohols.

Phase 1: Corey-Chaykovsky Epoxidation

Reaction: Cyclohexanone + Trimethylsulfoxonium Iodide


 1-Oxaspiro[2.5]octane

This step constructs the spiro-epoxide ring. The use of trimethylsulfoxonium iodide (Me


SOI) with a strong base (NaH) generates the sulfur ylide in situ, which attacks the ketone.
  • Mechanism: Nucleophilic attack of the dimethylsulfoxonium methylide on the carbonyl carbon forms a betaine intermediate. The subsequent intramolecular S

    
    2 displacement of DMSO closes the epoxide ring.
    
  • Critical Control: The reaction must be kept anhydrous. DMSO is the preferred solvent to stabilize the ylide.

Phase 2: Nucleophilic Ring Opening (Aminolysis)

Reaction: 1-Oxaspiro[2.5]octane + Dimethylamine


 1-[(Dimethylamino)methyl]cyclohexan-1-ol

The strained epoxide ring undergoes nucleophilic attack by dimethylamine.

  • Regioselectivity: The attack occurs exclusively at the less hindered primary carbon (the methylene group of the epoxide), preserving the cyclohexane ring integrity and yielding the tertiary alcohol.

  • Kinetics: This reaction is generally slower than with acyclic epoxides due to the steric bulk of the cyclohexane ring, often requiring elevated temperatures or sealed-tube conditions.

Visualized Pathway (DOT)

SynthesisPathway Cyclohexanone Cyclohexanone (C6H10O) Reagents1 1. NaH, DMSO 2. Me3S(O)I (Corey-Chaykovsky) SpiroEpoxide Intermediate: 1-Oxaspiro[2.5]octane Cyclohexanone->SpiroEpoxide Reagents2 HN(Me)2, H2O/EtOH Heat (60-80°C) Product Product: 1-[(Dimethylamino)methyl] cyclohexan-1-ol SpiroEpoxide->Product

Figure 1: Two-step synthesis via the spiro-epoxide intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Oxaspiro[2.5]octane

Reagents:

  • Trimethylsulfoxonium iodide (1.2 eq)

  • Sodium Hydride (60% dispersion in oil, 1.2 eq)

  • Cyclohexanone (1.0 eq)

  • DMSO (Anhydrous)

Procedure:

  • Ylide Formation: In a flame-dried 3-neck flask under N

    
    , wash NaH with dry hexane to remove oil. Suspend in anhydrous DMSO.
    
  • Add trimethylsulfoxonium iodide portion-wise at room temperature. Evolution of H

    
     gas will occur. Stir for 30–60 minutes until the solution becomes clear (formation of dimethylsulfoxonium methylide).
    
  • Addition: Cool the solution to 0°C. Add cyclohexanone dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO

    
    , Hexane/EtOAc) for disappearance of ketone.
    
  • Work-up: Pour the reaction mixture into ice-cold water. Extract with diethyl ether (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude spiro-epoxide is volatile. Purify by vacuum distillation or use directly if purity >90% by NMR.

Step 2: Aminolysis to Target Alcohol

Reagents:

  • 1-Oxaspiro[2.5]octane (from Step 1)[2][3]

  • Dimethylamine (40% aq. solution or 2.0M in THF, 3-5 eq)

  • Ethanol (optional co-solvent)

Procedure:

  • Setup: Place the spiro-epoxide in a pressure tube or autoclave (critical for containment of volatile amine).

  • Addition: Add excess dimethylamine (aq. or alcoholic solution).

  • Reaction: Seal the vessel and heat to 60–80°C for 6–12 hours. The elevated temperature is required to overcome the steric hindrance of the quaternary center.

  • Work-up: Cool to room temperature. Carefully vent excess amine. Concentrate the solvent under reduced pressure.

  • Isolation: Dissolve the residue in 1N HCl (to protonate the amine). Wash with ether (removes non-basic impurities). Basify the aqueous layer to pH >12 with NaOH pellets.[4] Extract the free base into CH

    
    Cl
    
    
    
    .
  • Final Purification: Dry over MgSO

    
     and concentrate. The product can be recrystallized from hexane (if solid) or distilled under high vacuum.
    

Analytical Characterization & Validation

To ensure scientific integrity, the product must be distinguished from the starting ketone and the isomeric Tramadol intermediate.

TechniqueExpected Signal / CharacteristicMechanistic Insight

H NMR (CDCl

)

2.30 (s, 6H, -N(CH

)

)
Singlet confirms two equivalent methyl groups on N.

2.45 (s, 2H, -CH

-N)
Diagnostic Peak: A sharp singlet indicates the CH

is isolated between the quaternary C1 and the N. In the 2-isomer, this would be a doublet or multiplet.

1.2–1.7 (m, 10H, Cyclohexane ring)
Typical chair conformation multiplets.

C NMR

~70.0 ppm (Quaternary C-OH)
Downfield shift due to hydroxyl attachment.

~68.0 ppm (-CH

-N)
Characteristic of

-amino alcohol methylene.
IR Spectroscopy ~3400 cm

(Broad, O-H stretch)
Confirms tertiary alcohol.
No C=O peak (~1710 cm

)
Confirms absence of unreacted cyclohexanone.

Critical Comparative Analysis: 1-Isomer vs. 2-Isomer

It is vital for researchers to distinguish the target molecule from the Tramadol intermediate (2-[(dimethylamino)methyl]cyclohexanone) and its reduced alcohol form.

  • 1-[(Dimethylamino)methyl]cyclohexan-1-ol (Target):

    • Structure: Geminal substitution at C1.

    • Reactivity: Tertiary alcohol; difficult to oxidize; prone to dehydration to exocyclic enamine.

    • Use: Building block, spiro-cycle precursor.

  • 2-[(Dimethylamino)methyl]cyclohexan-1-ol (Tramadol Isomer):

    • Structure: Vicinal substitution (C1-OH, C2-CH

      
      NMe
      
      
      
      ).
    • Reactivity: Secondary alcohol; chiral (cis/trans diastereomers).

    • Use: Direct precursor to Tramadol (via Grignard addition to the ketone form).

Mechanistic Differentiation Diagram:

IsomerComparison Target Target Molecule 1-[(Dimethylamino)methyl] cyclohexan-1-ol (Geminal C1, C1) Synthesis1 Synthesis via Spiro-Epoxide Opening Target->Synthesis1 TramadolInt Tramadol Intermediate 2-[(Dimethylamino)methyl] cyclohexan-1-ol (Vicinal C1, C2) Synthesis2 Synthesis via Mannich Reaction + Reduction TramadolInt->Synthesis2

Figure 2: Structural and synthetic divergence between the target 1-isomer and the pharmacological 2-isomer.

References

  • Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965, 87(6), 1353–1364. Link

  • PubChem. "Compound Summary: 1-[(Dimethylamino)methyl]cyclohexan-1-ol (CAS 21095-16-9)." National Library of Medicine.[5] Link

  • Gao, L.; et al. "Ring Opening of Spiro-Epoxides with Amines: A Facile Route to -Amino Alcohols." Synthetic Communications, 2010. (General protocol reference for spiro-epoxide aminolysis).
  • ChemScene. "Product Data: 1-[(Dimethylamino)methyl]cyclohexan-1-ol." Link

Sources

Methodological & Application

Application Note: Advanced Protocols for the Preparation of Tramadol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Tramadol ((±)-cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride) presents a classic challenge in stereoselective process chemistry. The therapeutic efficacy resides primarily in the (1R,2R) and (1S,2S) enantiomers (the cis-racemate), while the trans-isomers are considered impurities.

This application note details the preparation of the two critical intermediates:

  • The Mannich Base: 2-((dimethylamino)methyl)cyclohexanone.[1][2][3]

  • The Grignard Reagent: 3-methoxyphenylmagnesium bromide.[2]

Unlike standard textbook descriptions, this guide focuses on process causality —optimizing reaction conditions to maximize the cis:trans diastereomeric ratio (dr) and ensuring the safe handling of exothermic organometallic steps.

Synthetic Pathway & Logic

The industrial route typically follows a convergent synthesis. The stereocenter established during the Grignard addition is critical. The reaction of the Mannich base with the Grignard reagent yields a mixture of cis and trans isomers.[4] High-fidelity separation relies on the differential solubility of their hydrochloride salts.

Figure 1: Reaction Workflow and Critical Control Points

TramadolSynthesis Cyclohexanone Cyclohexanone MannichBase Mannich Base (2-((dimethylamino)methyl)cyclohexanone) Cyclohexanone->MannichBase Mannich Rxn (AcOH/Reflux) Formaldehyde Paraformaldehyde Formaldehyde->MannichBase Mannich Rxn (AcOH/Reflux) Dimethylamine Dimethylamine HCl Dimethylamine->MannichBase Mannich Rxn (AcOH/Reflux) Bromoanisole 3-Bromoanisole Grignard Grignard Reagent (3-methoxyphenylmagnesium bromide) Bromoanisole->Grignard Grignard Formation (THF, 30-50°C) Mg Magnesium Turnings Mg->Grignard Grignard Formation (THF, 30-50°C) CrudeBase Crude Tramadol Base (Cis/Trans Mixture) MannichBase->CrudeBase + Grignard Reagent (0°C to Reflux) Grignard->CrudeBase CisTramadol Purified Cis-Tramadol HCl CrudeBase->CisTramadol HCl/Dioxane Crystallization TransImpurity Trans-Isomer (Filtrate) CrudeBase->TransImpurity Mother Liquor

Caption: Convergent synthesis workflow highlighting the Mannich condensation and Grignard coupling steps.

Module A: Synthesis of the Mannich Base

Target: 2-((dimethylamino)methyl)cyclohexanone Hydrochloride CAS: 42036-65-7 (HCl salt)

Mechanistic Insight

The Mannich reaction involves the condensation of an enolizable ketone, an aldehyde, and a secondary amine.

  • Solvent Choice: While ethanol is common in academic labs, glacial acetic acid is preferred for scale-up. It acts as both solvent and catalyst, promoting the formation of the iminium ion intermediate and stabilizing the transition state, which suppresses the formation of bis-Mannich byproducts.

  • Stoichiometry: Using a slight excess of cyclohexanone (1.2–2.0 eq) minimizes the formation of the unwanted 2,6-bis((dimethylamino)methyl)cyclohexanone.

Detailed Protocol

Reagents:

  • Cyclohexanone (98%)

  • Paraformaldehyde[5][6]

  • Dimethylamine Hydrochloride[1][3][6][7]

  • Glacial Acetic Acid[1][3]

  • Sodium Hydroxide (50% w/w)

  • Toluene[1][8][9]

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Charge Dimethylamine HCl (1.0 eq) and Paraformaldehyde (1.2 eq) into the flask. Add Glacial Acetic Acid (4.0 vol relative to amine).

  • Addition: Add Cyclohexanone (1.5 eq) in a single portion.

  • Reaction: Heat the mixture to 90–95°C . Maintain reflux for 4–6 hours.

    • Checkpoint: Monitor consumption of Dimethylamine via TLC or GC.

  • Workup (Solvent Swap): Distill off the acetic acid under reduced pressure (vacuum) at <60°C. This step is critical to prevent product degradation.

  • Basification: Dissolve the viscous residue in water (3.0 vol). Cool to 10°C. Slowly add 50% NaOH until pH > 11.

    • Observation: The Mannich base will oil out as a distinct organic layer.

  • Extraction: Extract the aqueous mixture with Toluene (2 x 3 vol). Combine organic layers.

  • Drying: Wash the Toluene layer with brine, dry over anhydrous

    
    , and filter.
    
    • Storage: The solution can be used directly in the next step or concentrated to yield the free base oil.

Key Data Points:

Parameter Specification
Appearance Pale yellow oil (Free base)
Yield 75–85%

| 1H NMR (CDCl3) |


 2.23 (s, 6H, N(CH3)2), 2.2-2.4 (m, CH2-N) |
| Stability | Unstable to prolonged heat; store at 2-8°C |

Module B: Grignard Formation and Coupling

Target: (±)-cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol[9]

Mechanistic Insight

The addition of the Grignard reagent to the Mannich base determines the stereochemical outcome.

  • Chelation Control: The amino group on the Mannich base coordinates with the Magnesium atom, directing the nucleophilic attack. This "Cram-chelation" model favors the cis-isomer.

  • Temperature: Lower addition temperatures (0–10°C) enhance the rigidity of the chelated transition state, improving diastereoselectivity.

Detailed Protocol

Reagents:

  • 3-Bromoanisole (1.2 eq)

  • Magnesium Turnings (1.3 eq)

  • Tetrahydrofuran (THF), Anhydrous (Stabilizer-free preferred)

  • Iodine (Crystal, catalytic)

  • Mannich Base (from Module A, 1.0 eq)

Step-by-Step Procedure:

  • Activation: Flame-dry the reactor under Nitrogen flow. Add Magnesium turnings and a crystal of Iodine.

  • Initiation: Add 10% of the 3-Bromoanisole volume and minimal THF. Heat locally with a heat gun until the Iodine color fades and solvent refluxes (initiation sign).

  • Grignard Formation: Dilute the remaining 3-Bromoanisole with THF (5 vol). Add this solution dropwise to the Mg turnings, maintaining a gentle reflux (internal temp ~60°C) via addition rate.

    • Safety: This reaction is highly exothermic. Have an ice bath ready.

  • Digestion: After addition, reflux for 1 hour to ensure complete Mg consumption. Cool to 0–5°C .

  • Coupling: Dissolve the Mannich base (1.0 eq) in THF (2 vol). Add this solution dropwise to the cold Grignard reagent over 60 minutes.

    • Critical: Maintain internal temperature < 10°C during addition to maximize cis-selectivity.

  • Completion: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

  • Quench: Cool to 0°C. Quench slowly with saturated Ammonium Chloride solution.

    • Note: Evolution of gas and precipitation of Mg salts will occur.

  • Isolation: Extract with Ethyl Acetate or Toluene. Dry organic phase and concentrate to obtain the Crude Tramadol Base (mixture of isomers).

Module C: Purification and Isolation (The "Cis-Switch")

The crude oil contains both cis (desired) and trans (impurity) isomers, typically in a 80:20 to 85:15 ratio. The final step utilizes the solubility difference of the Hydrochloride salts.

Protocol:

  • Dissolve the crude base in 1,4-Dioxane or Isopropyl Alcohol (IPA) (5 vol).

  • Add concentrated HCl or HCl gas until pH reaches 1–2.

  • Heat to 50°C to dissolve any precipitated solids, then cool slowly to 0–5°C.

  • Filtration: The cis-Tramadol HCl crystallizes preferentially.[2] Filter the white solid.

  • Recrystallization: If purity is <99%, recrystallize from IPA/Water.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Identified LowYield Low Yield in Mannich Step Start->LowYield GrignardFail Grignard Won't Initiate Start->GrignardFail PoorStereo Low Cis:Trans Ratio Start->PoorStereo Sol1 Check pH > 11 during extraction. Ensure Acetic Acid is removed. LowYield->Sol1 Sol2 Add 1,2-Dibromoethane activator. Use fresh Mg turnings. GrignardFail->Sol2 Sol3 Lower Coupling Temp (<5°C). Increase solvent volume. PoorStereo->Sol3

Caption: Decision matrix for common synthetic deviations.

References

  • Mannich Base Synthesis: Grunenthal GmbH. (1972). Process for the preparation of 2-((dimethylamino)methyl)cyclohexanone. US Patent 3,652,589.[2][10] Link

  • Grignard Conditions: Flick, K., Frankus, E., & Friderichs, E. (1978). Untersuchungen zur chemischen Struktur und analgetischen Wirkung von Tramadol. Arzneimittel-Forschung, 28(1a), 107-113.[11] Link

  • Stereoselectivity & Purification: Cadila Healthcare Ltd. (2007). Process for the preparation of Tramadol. WO2007091264A1. Link

  • Green Solvent Alternatives: Siegfried Ltd. (2008). Method for synthesizing tramadol hydrochloride using 2-MeTHF. CN101265201B.[6] Link

Sources

The Versatility of a Six-Membered Ring: A Guide to Synthesizing Heterocyclic Compounds from Cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in medicinal chemistry and drug development, the ability to efficiently construct complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the backbone of a vast number of pharmaceuticals and bioactive molecules. Among the readily available and cost-effective starting materials, cyclohexanone stands out as a remarkably versatile precursor for the synthesis of a diverse array of heterocyclic systems. This guide provides an in-depth exploration of key synthetic strategies that leverage the reactivity of cyclohexanone to forge important heterocyclic scaffolds, complete with detailed protocols, mechanistic insights, and comparative data to inform your experimental design.

The Gewald Aminothiophene Synthesis: A Gateway to Thiophenes

The Gewald reaction is a powerful multi-component condensation that provides a direct and efficient route to highly substituted 2-aminothiophenes.[1] These structures are valuable intermediates in the synthesis of various dyes, agrochemicals, and pharmacologically active compounds.[2][3] The reaction typically involves the condensation of a ketone (in this case, cyclohexanone), an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1]

Mechanistic Insights

The reaction proceeds through a sequence of steps, initiated by a Knoevenagel condensation between cyclohexanone and the active methylene nitrile, catalyzed by a base.[2][4] This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable 2-aminothiophene ring.

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization Cyclohexanone Cyclohexanone Intermediate1 α,β-Unsaturated Nitrile Cyclohexanone->Intermediate1 + Nitrile Nitrile Active Methylene Nitrile Base1 Base Intermediate2 Thiolate Intermediate Intermediate1->Intermediate2 + Sulfur Sulfur Elemental Sulfur Product 2-Aminothiophene Intermediate2->Product Cyclization & Tautomerization

Caption: Generalized workflow of the Gewald aminothiophene synthesis.

Application Note: Catalyst Influence on the Gewald Reaction

While traditionally employing stoichiometric amounts of amine bases like morpholine or piperidine, recent advancements have focused on developing more sustainable and efficient catalytic systems.[2][5] The use of catalytic amounts of a conjugate acid-base pair, such as piperidinium borate, has been shown to significantly influence the reaction rate and yield.[2] Furthermore, green and cost-effective catalysts like L-proline have been successfully employed, facilitating the reaction under mild conditions with low catalyst loading.[3] The choice of catalyst can also impact the reaction's selectivity and substrate scope.

Protocol: L-Proline Catalyzed Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol is adapted from an efficient, one-pot procedure for the synthesis of functionalized 2-aminothiophenes.[3]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • L-Proline

  • Dimethylformamide (DMF)

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.2 mmol), and L-proline (10 mol%).

  • Add DMF (5 mL) as the solvent.

  • Stir the reaction mixture at 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

ReactantsCatalyst (mol%)SolventTemperature (°C)Yield (%)Reference
Cyclohexanone, Malononitrile, SulfurL-Proline (10)DMF60up to 84[3]
Cyclohexanone, Malononitrile, SulfurPiperidinium Borate (20)--Excellent[2]
Cyclohexanone, Ethyl Cyanoacetate, SulfurMorpholine (stoichiometric)EthanolRefluxHigh[5]
Cyclohexanone, Malononitrile, SulfurNa2CaP2O7 (nanocatalyst)Water-Good[6]

The Friedländer Annulation: Constructing the Quinoline Scaffold

The Friedländer synthesis is a classic and reliable method for the construction of quinoline and its derivatives.[7] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone.[7] When using cyclohexanone, this methodology provides access to 1,2,3,4-tetrahydroquinolines, which can be subsequently aromatized to the corresponding quinolines.[8]

Mechanistic Rationale

The reaction is typically catalyzed by either acid or base and proceeds through an initial aldol-type condensation between the enolate of cyclohexanone and the carbonyl group of the o-aminoaryl aldehyde/ketone. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the newly formed carbonyl, and subsequent dehydration to yield the quinoline ring system.

Friedlander_Workflow Start o-Aminoaryl Ketone/Aldehyde + Cyclohexanone Condensation Aldol Condensation Start->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Tetrahydroquinoline Dehydration->Product Aromatization Aromatization (Optional) Product->Aromatization FinalProduct Quinoline Aromatization->FinalProduct

Caption: Stepwise process of the Friedländer quinoline synthesis.

Application Note: One-Pot Synthesis of Quinolines

A significant advantage of modern adaptations of the Friedländer synthesis is the ability to perform the reaction in a one-pot fashion, which reduces synthetic steps and purification procedures.[8] For instance, the reaction of 2-(dimethylaminomethylene)cyclohexanone with various anilines proceeds via a domino sequence involving a Michael addition, intramolecular cyclization, and elimination to afford tetrahydroquinolines, which can then be oxidized to the fully aromatic quinolines.[8] The use of nanocatalysts has also been explored to promote the synthesis of quinolines in a greener and more efficient manner.[9]

Protocol: One-Pot Synthesis of Substituted 1,2,3,4-Tetrahydroquinolines

This protocol is based on the principles of the Friedländer annulation for the synthesis of the quinoline scaffold.[8]

Materials:

  • 2-(Dimethylaminomethylene)cyclohexanone

  • Substituted Aniline

  • Lewis acid catalyst (e.g., FeCl₃ or Yb(OTf)₃)

  • Solvent (e.g., Toluene)

  • Standard laboratory glassware and reflux condenser

Procedure:

  • To a solution of 2-(dimethylaminomethylene)cyclohexanone (1.0 mmol) in the chosen solvent, add the substituted aniline (1.0 mmol).

  • Add the Lewis acid catalyst (e.g., 10 mol%).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 1,2,3,4-tetrahydroquinoline.

  • (Optional) The resulting tetrahydroquinoline can be aromatized to the corresponding quinoline using a suitable oxidizing agent (e.g., DDQ or MnO₂).

Reactant 1Reactant 2CatalystKey TransformationProduct ClassReference
2-(Dimethylaminomethylene)cyclohexanoneSubstituted AnilinesLewis AcidMichael Addition, Cyclization, EliminationTetrahydroquinolines[8]
o-Aminoaryl Aldehyde/KetoneCyclohexanoneAcid or BaseAldol Condensation, Cyclization, DehydrationTetrahydroquinolines[7]
Aniline, Aldehyde, AlkyneFeCl₃ or Yb(OTf)₃Three-component couplingImine formation, Imine addition, Cyclization, OxidationQuinolines[10]

The Fischer Indole Synthesis: Crafting the Indole Core

The Fischer indole synthesis is a venerable and highly versatile method for constructing the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and natural products.[11] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be readily prepared from an arylhydrazine and a ketone like cyclohexanone.[11]

Mechanistic Pathway

The synthesis commences with the formation of a phenylhydrazone from the condensation of phenylhydrazine and cyclohexanone.[12] This hydrazone then tautomerizes to its enamine isomer.[11] The crucial step is a[13][13]-sigmatropic rearrangement of the protonated enamine, which forms a new carbon-carbon bond.[11] Subsequent rearomatization, cyclization, and elimination of ammonia lead to the formation of the indole ring.[12] When cyclohexanone is used, the product is 1,2,3,4-tetrahydrocarbazole.[12]

Fischer_Indole_Mechanism Start Phenylhydrazine + Cyclohexanone Hydrazone Phenylhydrazone Formation Start->Hydrazone Enamine Tautomerization to Enamine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Intermediate Dienone-imine Intermediate Rearrangement->Intermediate Cyclization Cyclization & Elimination of NH3 Intermediate->Cyclization Product 1,2,3,4-Tetrahydrocarbazole Cyclization->Product

Caption: Key steps in the Fischer indole synthesis with cyclohexanone.

Application Note: Modern Variations and Catalysis

While classic Fischer indole synthesis often employs strong acids and high temperatures, modern variations have been developed to improve yields and expand the substrate scope. The use of palladium catalysts, for example, enables the synthesis of indoles from cyclohexanones under milder conditions.[14] One-pot procedures starting from 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives have also been reported, where a Pd/C catalyst facilitates both the reduction of the nitro group and the subsequent cyclization and dehydrogenation to form 3-substituted indoles.[15][16]

Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol is a classic example of the Fischer indole synthesis.[12]

Materials:

  • Cyclohexanone

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Methanol (for recrystallization)

  • Standard laboratory glassware, hot plate, and reflux condenser

Procedure:

  • In a flask equipped with a stir bar and reflux condenser, add cyclohexanone (5.5 g) and glacial acetic acid (18 g).

  • Heat the mixture to reflux.

  • Slowly add phenylhydrazine (5.4 g) over a period of 30 minutes through the top of the condenser.

  • Continue to reflux the mixture for an additional 30 minutes after the addition is complete.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Recrystallize the crude product from methanol to obtain pure 1,2,3,4-tetrahydrocarbazole.

Reactant 1Reactant 2Catalyst/ReagentKey FeatureProduct ClassReference
CyclohexanonePhenylhydrazineGlacial Acetic AcidClassic Fischer Indole SynthesisTetrahydrocarbazoles[12]
N'-Alkyl-2,6-dialkylphenylhydrazinesCyclohexanoneRefluxing BenzeneSynthesis of substituted tetrahydrocarbazolesTetrahydrocarbazoles[17][18]
2-(2-Nitro-1-phenylethyl)cyclohexanone derivs.-Pd/C, H₂, EthyleneOne-pot synthesis of 3-substituted indolesSubstituted Indoles[15][16]
CyclohexanonesAmmonium AcetatePd/C-Ethylene systemDirect synthesis of indoles from cyclohexanonesIndoles[14]

Expanding the Toolbox: Benzofurans and Other Heterocycles

Cyclohexanone's utility extends beyond the synthesis of nitrogen- and sulfur-containing heterocycles. It can also serve as a precursor for oxygen-containing heterocycles like benzofurans.

Synthesis of Benzofurans

One approach to benzofurans involves a Tanabe-type annulation of 4-hydroxy-cyclohexanone with 1,1-dimethoxy acetone, which yields the corresponding 3-methylbenzofuran.[19] Another strategy is the heteroannulation of benzoquinones with cyclohexanones under acetic acid catalysis to produce benzofuran structures.[20]

Hantzsch Pyridine Synthesis

While the classic Hantzsch synthesis typically employs β-keto esters, variations using cyclic β-keto esters derived from cyclohexanone can lead to the formation of fused dihydropyridine systems, which are precursors to substituted quinolines.[21][22] The reaction is a multi-component condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and a nitrogen donor like ammonia or ammonium acetate.[21]

Conclusion

Cyclohexanone is a readily accessible and highly versatile building block for the synthesis of a wide range of heterocyclic compounds that are of significant interest to the pharmaceutical and materials science industries. From the robust and reliable Gewald, Friedländer, and Fischer syntheses to more modern catalytic approaches, the reactivity of the cyclohexanone ring provides a powerful platform for the construction of complex molecular architectures. By understanding the underlying mechanisms and exploring the various protocols and catalytic systems available, researchers can effectively leverage this simple precursor to access a diverse library of valuable heterocyclic scaffolds.

References

  • Organic Chemistry Portal. (2023). Synthesis of indoles. Retrieved from [Link]

  • Mehta, G., & Kumara, C. S. (2019). Synthesis of benzofurans via Tanabe-type annulation with cyclohexanone and 1,1-dimethoxy acetone. Tetrahedron Letters, 60(38), 151045.
  • Hayashi, M., et al. (2023). One-Pot Synthesis of 3-Substiuted Indoles from 2-(2-Nitro-1-phenylethyl)cyclohexanone Derivatives. The Journal of Organic Chemistry, 88(9), 5674–5682.
  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 291-295.
  • Hayashi, M., et al. (2023).
  • Forrest, T. P., & Chen, F. M. (1972). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry, 50(21), 3545-3549.
  • Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 7(01), 674-679.
  • Zeng, B.-B., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354.
  • Pirouz, M., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones.
  • Szolcsányi, P., et al. (2022). Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. Beilstein Journal of Organic Chemistry, 18, 1148-1156.
  • Guchhait, S. K., & Ototake, A. (2021).
  • Journal of Chemical Health Risks. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Health Risks, 12(1).
  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. ACS Omega.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12).
  • Forrest, T. P., & Chen, F. M. (1972). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry, 50(21), 3545-3549.
  • Maeda, K., Matsubara, R., & Hayashi, M. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis. Organic Letters, 23(5), 1530–1534.
  • Barnes, C. S., Pausacker, K. H., & Badcock, W. E. (1951). The fischer indole synthesis. Part V. The cyclisation of some cyclohexanone o-substituted hydrazones. Journal of the Chemical Society (Resumed), 730-732.
  • Vibzzlab. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ) [Video]. YouTube. [Link]

  • Mehta, G., & Kumara, C. S. (2019). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 24(18), 3286.
  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of cyclohexanone derivatives.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • da Silva, J. G., et al. (2015). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society, 26(8), 1641-1649.
  • Müller, T. J. (2011). Multi-Component Reactions in Heterocyclic Chemistry. In: Mironov, M.A. (eds) MCR 2009. Advances in Experimental Medicine and Biology, vol 699. Springer, New York, NY.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • ResearchGate. (2016). SYNTHESIS OF SOME PYRIDINE, PYRIMIDINE AND CYCLOHEXENONE DERIVATIVES AS ANTIBACTERIAL AGENTS. Retrieved from [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. International Journal of Pharmaceutical Sciences and Research, 5(8), 3126-3139.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
  • Asian Publication Corporation. (n.d.). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Retrieved from [Link]

  • Cave, G. W. V., & Raston, C. L. (2001). Efficient synthesis of pyridines via a sequential solventless aldol condensation and Michael addition. Journal of the Chemical Society, Perkin Transactions 1, (23), 3258-3264.
  • O'Neill, P. M., & Park, B. K. (2000). Learning from the Hantzsch synthesis.
  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6484–6492.
  • Manske, R. H. F. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Academia.edu. (n.d.). Multicomponent Reactions for the Synthesis of Heterocycles. Retrieved from [Link]

  • Burke, M. D., & Schreiber, S. L. (2004). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds.
  • Google Patents. (n.d.). Thiophene synthesis.
  • Dömling, A. (2012). Synthesis of polyheterocycles via multicomponent reactions. Organic & Biomolecular Chemistry, 10(33), 6587-6596.
  • Der Pharma Chemica. (2012). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 4(5), 1845-1853.
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • CIBTech. (n.d.). MULTICOMPONENT REACTIONS (MCRS) AS A GREEN APPROACH TOWARDS THE SYNTHESIS OF VARIOUS HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Impurity Profiling for 1-[(dimethylamino)methyl]cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Process Overview

Welcome to the Technical Support Center. This guide addresses the synthesis and impurity profiling of 1-[(dimethylamino)methyl]cyclohexan-1-ol .

Critical Technical Note: Users often confuse this target with the Mannich base (2-((dimethylamino)methyl)cyclohexanone). The target molecule is a tertiary alcohol with a gem-disubstituted cyclohexane ring. The only robust industrial route to this specific regioisomer is the aminolysis of 1-oxaspiro[2.5]octane (spiro-epoxide).

If you are observing low yields or inexplicable peaks, you are likely battling competitive hydrolysis or thermal degradation during analysis. This guide dissects these specific failure modes.

Standard Reaction Scheme

The synthesis proceeds via the Corey-Chaykovsky epoxidation of cyclohexanone, followed by ring opening with dimethylamine.

ReactionScheme Cyclohexanone Cyclohexanone (SM) Epoxide 1-oxaspiro[2.5]octane (Intermediate) Cyclohexanone->Epoxide Me3S(O)I / NaH (Corey-Chaykovsky) Target 1-[(dimethylamino)methyl] cyclohexan-1-ol (Target) Epoxide->Target HN(Me)2 / H2O Aldehyde Cyclohexane- carbaldehyde (Impurity B) Epoxide->Aldehyde Lewis Acid / H+ Diol 1-(hydroxymethyl) cyclohexanol (Impurity C) Epoxide->Diol H2O / OH- Alkene Dehydration Product (GC Artifact/Impurity A) Target->Alkene Heat / GC Injector

Figure 1: Synthetic pathway and primary branching points for impurity formation.

Troubleshooting Modules (Q&A Format)
Module A: The "Ghost" Peaks (Starting Material & Intermediates)

User Question: "I see a large peak eluting before my product in GC-MS with m/z 126. Is this the starting ketone?"

Technical Diagnosis: No. Cyclohexanone appears much earlier (


 98). The peak at 

126 is likely the intermediate 1-oxaspiro[2.5]octane (MW 126.2).

Why this happens: The aminolysis reaction (Ring Opening) is slower than expected, especially if you are using aqueous dimethylamine. The epoxide is lipophilic, while the amine is in the aqueous phase. Without a phase transfer catalyst (PTC) or adequate co-solvent (e.g., MeOH or THF), the reaction stalls, leaving unreacted epoxide.

Corrective Action:

  • Check Conversion: TLC (Hexane/EtOAc 9:1) will show the epoxide (

    
    ) distinct from the polar amino-alcohol (
    
    
    
    ).
  • Protocol Adjustment: Increase agitation or add methanol to homogenize the phases.

  • Safety Warning: The epoxide is a strong alkylating agent. Ensure it is quenched before disposal.

Module B: The Aqueous Problem (Hydrolysis)

User Question: "My LC-MS shows a persistent impurity at [M+H]+ 131. It tracks with the product and is hard to remove."

Technical Diagnosis: This is 1-(hydroxymethyl)cyclohexanol (The "Diol").

Mechanism of Formation: In the second step, you are likely using aqueous dimethylamine (40% aq). The hydroxide ion (


) or water itself competes with dimethylamine as a nucleophile.
  • Path A (Desired): Attack by

    
    
    
    
    
    Amino Alcohol.
  • Path B (Undesired): Attack by

    
    
    
    
    
    Diol.

Corrective Action:

  • Reagent Swap: Use anhydrous dimethylamine (2.0 M in THF) instead of aqueous solutions.

  • pH Control: If using aqueous amine, ensure the concentration of amine is in large excess (5-10 equivalents) to statistically favor nitrogen attack over oxygen attack.

  • Purification: The Diol is more polar than the epoxide but less basic than the target. Acid-base extraction is the most efficient purification method:

    • Extract target into dilute HCl (Target goes to aq phase; Diol stays in organic).

    • Wash aqueous phase with ether.

    • Basify aqueous phase and extract Target.

Module C: Thermal Instability (GC Artifacts)

User Question: "I synthesized the compound, but GC-MS shows a peak at m/z 139 (M-18). Is my product dehydrating in the flask?"

Technical Diagnosis: Likely no . This is often an analytical artifact caused by the GC injection port, not a synthetic impurity.

The Science: Your target is a tertiary alcohol . Tertiary alcohols are notoriously prone to thermal elimination (E1 mechanism) to form alkenes (in this case, 1-((dimethylamino)methyl)cyclohex-1-ene). The high temperature of the GC injector (


C) catalyzes this dehydration instantly.

Validation Protocol (The "Cold" Test): To confirm if the alkene is real or an artifact:

  • Run a LC-MS or H-NMR (in

    
    ).
    
  • H-NMR Check: Look for olefinic protons around 5.4–5.8 ppm.

    • If signals exist: The impurity is real (chemical dehydration occurred).

    • If signals are absent: The impurity is a GC artifact.

  • GC Adjustment: Lower inlet temperature to 150°C or use "Cold On-Column" injection if available.

Module D: The Rearrangement (Aldehyde)

User Question: "I have a peak with a carbonyl stretch in IR (1720 cm-1) but it's not cyclohexanone."

Technical Diagnosis: You have generated cyclohexanecarbaldehyde .

Mechanism: During the epoxidation step (Corey-Chaykovsky), if the reaction mixture becomes acidic or if Lewis acids (like Magnesium salts from workup) are present during the epoxide isolation, the spiro-epoxide undergoes a Meinwald rearrangement .

  • Epoxide

    
    Aldehyde (via hydride shift).
    

Corrective Action:

  • Ensure the epoxidation reaction remains basic.

  • Avoid acidic washes during the workup of the intermediate epoxide.

Impurity Profile Data Table

Use this table to identify peaks in your analytical traces.

Impurity NameStructure DescriptionOriginMolecular WeightGC-MS ID Feature
Cyclohexanone Starting MaterialIncomplete Step 198.15

98 (Parent), 55 (Base)
1-oxaspiro[2.5]octane Spiro-EpoxideIntermediate126.20

126, 97 (Loss of CHO)
1-(hydroxymethyl)cyclohexanol Diol (Gem-disubstituted)Hydrolysis (Step 2)130.19

112 (

), weak 130
Cyclohexanecarbaldehyde AldehydeRearrangement112.17

112, 83, 55
Dehydration Product Exocyclic/Endocyclic AlkeneThermal/Acidic Elimination139.24

139, 58 (

)
Target Molecule Amino-AlcoholProduct 157.25

58 (Base peak), 157 (weak)

Note on Mass Spec: The target molecule undergoes alpha-cleavage adjacent to the nitrogen. You will see a dominant base peak at


 58  (

). If you do not see 58, you do not have the amine.
Detailed Analytical Protocol (Differentiation)

To definitively separate the Diol impurity from the Target , use the following HPLC method. The Diol lacks the basic nitrogen and will not retain on cation exchange or respond to pH changes like the Target.

Method: Reverse Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection:

    • Target: UV 210 nm (weak), ELSD (preferred), or MS (ESI+).

    • Diol: ELSD or RI (Refractive Index) is required as it has poor UV absorption.

Logic: The TFA protonates the amine, making the Target highly polar. It will elute earlier than expected on C18 or require ion-pairing to retain. The Diol will behave as a neutral species.

References
  • Corey, E. J.; Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis". Journal of the American Chemical Society. [Link]

    • Foundational text for the synthesis of the spiro-epoxide intermedi
  • Gouy, M. H.; Fabre, A. (2017). "Aminolysis of Epoxides: A Review of Regioselectivity and Stereoselectivity". Organic Chemistry Frontiers. [Link]

    • Defines the mechanism for the ring-opening of 1-oxaspiro[2.5]octane with amines.
  • Rickborn, B. (1998). "The Retro-Aldol Reaction and Related Fragmentations". Comprehensive Organic Synthesis. Provides context on the rearrangement of epoxides to aldehydes (Meinwald Rearrangement) under acidic conditions.
  • PubChem Compound Summary. (2025). "1-[(dimethylamino)methyl]cyclohexan-1-ol".[1][2][3] National Center for Biotechnology Information. [Link]

    • Verification of chemical structure and physical properties.[3]

Sources

Technical Support Center: Stereocontrol in 1-[(dimethylamino)methyl]cyclohexan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of 1-[(dimethylamino)methyl]cyclohexan-1-ol and its analogues. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of controlling stereochemistry in the addition of organometallic reagents to 2-substituted cyclohexanones. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address common challenges and fundamental questions encountered during experimental work.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the laboratory. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My Grignard reaction on 2-[(dimethylamino)methyl]cyclohexanone is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (dr)?

A1: Achieving high diastereoselectivity in this system hinges on controlling the facial selectivity of the nucleophilic attack on the carbonyl. A low diastereomeric ratio indicates that the competing transition states are nearly equal in energy. The key is to favor one pathway decisively over the other, which is primarily a contest between chelation control and steric control (the Felkin-Anh model).[1][2]

The pendant (dimethylamino)methyl group at the C2 position is the critical control element. The nitrogen's lone pair can coordinate to the magnesium ion of the Grignard reagent, creating a rigid, five-membered chelate ring with the carbonyl oxygen.[2][3] This locks the conformation of the substrate and typically forces the Grignard reagent's R-group to attack from the less hindered equatorial face, leading to the cis-isomer (where the new hydroxyl group and the C2 substituent are cis).

Strategies to Enhance Chelation Control and Improve cis-Selectivity:

  • Solvent Choice: Non-coordinating solvents are crucial for promoting chelation. Ethereal solvents like THF or diethyl ether can compete with the substrate's amino group for coordination to the magnesium center, disrupting the chelate and leading to lower selectivity.[3]

    • Recommendation: Switch to a non-coordinating solvent like toluene or dichloromethane (CH₂Cl₂). This minimizes solvent interference and allows the substrate-magnesium chelate to form more effectively.[3][4]

  • Grignard Reagent Halide: The nature of the halide in the Grignard reagent (RMgX) can influence the Lewis acidity of the magnesium center and its chelating ability. Grignard iodides (RMgI) can increase the Lewis acidity of the chelating magnesium, enhancing the diastereoselectivity of the addition.[5]

    • Recommendation: If using RMgCl or RMgBr, consider preparing and using the corresponding RMgI.

  • Temperature: Lowering the reaction temperature generally increases selectivity by making the reaction more sensitive to small differences in activation energies between the competing transition states.

    • Recommendation: Perform the Grignard addition at low temperatures, such as -78 °C, and allow it to warm slowly.

  • Lewis Acid Additives: The addition of certain Lewis acids can enhance chelation. However, this must be approached with caution, as strong Lewis acids can also catalyze a non-selective background reaction.[6][7] Salts like LiCl are known to modify the reactivity and aggregation state of Grignard reagents, which can impact selectivity.[6]

The diagram below illustrates the two competing pathways. Your goal is to create conditions that strongly favor the chelation-controlled pathway.

G cluster_0 Dominant Pathways for Nucleophilic Addition chelate_start Substrate + RMgX in Toluene chelate_ts Rigid 5-Membered Chelate Transition State chelate_start->chelate_ts Favorable in non-coordinating solvent chelate_product Major Diastereomer (cis-product) chelate_ts->chelate_product Equatorial Attack low_dr ~1:1 Diastereomeric Ratio felkin_start Substrate + RMgX in THF felkin_ts Steric Hindrance Model (Felkin-Anh Transition State) felkin_start->felkin_ts Favored in coordinating solvent felkin_product Minor Diastereomer (trans-product) felkin_ts->felkin_product Axial Attack

Caption: Competing pathways in Grignard addition.

Q2: I am attempting an enantioselective synthesis using a chiral auxiliary, but the enantiomeric excess (ee) is poor. What should I check?

A2: Low enantiomeric excess in an auxiliary-controlled reaction suggests that the auxiliary is not effectively shielding one face of the reactive intermediate, or a background non-selective reaction is occurring.[8][9]

Troubleshooting Steps:

  • Integrity of the Auxiliary: Ensure the chiral auxiliary itself has high enantiomeric purity and is chemically stable under the reaction conditions.

  • Attachment and Conformation: The method of attaching the prochiral ketone to the auxiliary is critical. For auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam, the formation of the N-acyl derivative must be complete.[8] The resulting conformation, which is often dictated by chelation with the metal enolate, must be rigid and well-defined to block one face of the molecule.

  • Reagent and Lewis Acid: The choice of organometallic reagent and any Lewis acid additives is paramount. Bulky Lewis acids (e.g., TiCl₄, Et₂AlCl) are often required to enforce a specific, chelated conformation of the substrate-auxiliary conjugate. The background reaction (direct addition to the ketone without mediation by the auxiliary's chiral environment) can be a significant problem, especially with highly reactive nucleophiles like organolithium reagents.[7]

  • Temperature: As with diastereoselectivity, lower temperatures (-100 °C to -78 °C) are often essential for high enantioselectivity.

Q3: The yield of my desired tertiary alcohol is low, and I'm recovering a significant amount of starting ketone. What's causing the low conversion?

A3: Low conversion in a Grignard reaction is a classic issue often traced back to reagent deactivation or poor reaction setup.

Potential Causes and Solutions:

  • Moisture and Air: Grignard reagents are extremely sensitive to moisture and oxygen. All glassware must be rigorously dried (oven or flame-dried under vacuum), and the reaction must be conducted under a positive pressure of an inert atmosphere (Nitrogen or Argon).[10] Solvents must be anhydrous.

  • Grignard Reagent Quality: The Grignard reagent may have degraded during storage or may not have formed efficiently.

    • Recommendation: Titrate the Grignard reagent before use to determine its exact molarity. If it's old, prepare it fresh.

  • Enolization of the Ketone: The starting material, 2-[(dimethylamino)methyl]cyclohexanone, has acidic α-protons. The Grignard reagent is a strong base and can deprotonate the ketone to form a magnesium enolate. This is a non-productive side reaction that consumes both the Grignard reagent and the starting ketone.

    • Recommendation: Add the ketone solution slowly to the Grignard reagent at low temperature. This maintains a high concentration of the Grignard reagent relative to the ketone, favoring nucleophilic addition over enolization. The use of cerium(III) chloride (the Luche reduction conditions, adapted for Grignard reagents) can sometimes suppress enolization and promote 1,2-addition.

Frequently Asked Questions (FAQs)

This section covers broader, more fundamental questions about the synthesis.

Q1: What are the primary stereochemical models used to predict the outcome of this reaction, and when does each apply?

A1: The two primary models are the Cram Chelation (or Chelation Control) Model and the Felkin-Anh Model .[1][4][11]

  • Chelation Control Model: This model applies when an α- or β-substituent on the ketone contains a Lewis basic heteroatom (like the nitrogen in your dimethylamino group) capable of coordinating with the metal cation of the nucleophile (e.g., Mg²⁺ in a Grignard reagent). This forms a rigid cyclic intermediate. The nucleophile then attacks from the least sterically hindered face of this rigid structure.[2][3] For your substrate, this model predicts the formation of the cis-alcohol as the major product. This model is favored under conditions that promote chelation: non-coordinating solvents and appropriate metal cations.[4]

  • Felkin-Anh Model: This model applies when chelation is not possible or is disfavored (e.g., with bulky, non-chelating protecting groups or in strongly coordinating solvents). It is a purely steric/stereoelectronic model.[1] The largest group (L) on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric clash. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°), preferring the path past the smallest (S) substituent over the medium (M) one.[1][11] In the case of 2-[(dimethylamino)methyl]cyclohexanone, if chelation fails, this model would likely predict the trans-product.

The flowchart below provides a decision-making framework for predicting the stereochemical outcome.

G start Start: Predict Stereochemical Outcome q1 Does the α-substituent have a Lewis basic heteroatom (O, N)? start->q1 q2 Are reaction conditions conducive to chelation? (Non-coordinating solvent, chelating metal) q1->q2 Yes no_hetero No chelating group present. q1->no_hetero No chelation Prediction based on Chelation-Control Model q2->chelation Yes felkin Prediction based on Felkin-Anh Model q2->felkin No no_hetero->felkin

Caption: Decision tree for applying stereochemical models.

Q2: How does the structure of the organometallic reagent affect stereoselectivity?

A2: The structure of the organometallic reagent (e.g., Grignard vs. organolithium, steric bulk) plays a significant role.

  • Metal Cation: The Lewis acidity of the metal cation is key to chelation. Magnesium (from Grignard reagents) is generally a good chelating metal. Organolithium reagents are often more reactive and less prone to chelate, which can lead to lower diastereoselectivity or a switch in the major diastereomer.[12]

  • Steric Bulk: Very bulky nucleophiles can override the directing effect of chelation. If the nucleophile is extremely large, steric hindrance from the cyclohexyl ring itself might become the dominant factor, regardless of the chelate's preference. This can sometimes lead to a decrease in selectivity.[13]

Q3: Can this synthesis be made catalytic and asymmetric to produce a single enantiomer?

A3: Yes, developing a catalytic asymmetric version is a common goal in modern organic synthesis. Instead of a stoichiometric chiral auxiliary, a chiral ligand is used in sub-stoichiometric amounts to coordinate with the organometallic reagent.[14][15]

  • Mechanism: A chiral ligand (e.g., a chiral diamine or diol) complexes with the Grignard reagent. This chiral complex then delivers the nucleophile to the ketone with facial selectivity. The challenge is that the uncatalyzed background reaction (the direct, non-selective addition of the Grignard reagent) must be much slower than the catalyzed pathway.[7][16]

  • Common Ligand Classes: Ligands like BINOL derivatives, TADDOLs, and chiral amino alcohols have been successfully used in catalytic asymmetric additions to ketones.[15] The development of a successful protocol for this specific substrate would require screening various ligands, solvents, and additives to optimize both yield and enantioselectivity.

Data Summary & Protocols

Table 1: Influence of Reaction Conditions on Diastereoselectivity

The synthesis of 1-(3-methoxyphenyl)-2-[(dimethylamino)methyl]cyclohexan-1-ol (Tramadol) is a well-studied analogue and provides an excellent model. The ratio of cis (desired) to trans isomers is highly dependent on the reaction conditions.

Organometallic ReagentSolventTemperatureApprox. cis:trans RatioControlling FactorReference(s)
3-MeOPh-MgBr THF / EtherReflux80:20Mixed/Poor Chelation[17]
3-MeOPh-Li Ether-78 °C to RT>95:5 (cis)Strong Chelation[12][18]
3-MeOPh-MgBr Toluene-10 °C>90:10 (cis)Good Chelation[17]

Note: These values are illustrative and can vary based on specific procedural details.

Experimental Protocol: Diastereoselective Grignard Addition via Chelation Control

This protocol is designed to maximize the formation of the cis-diastereomer by promoting chelation.

1. Materials and Setup:

  • Glassware: All glassware (round-bottom flask, dropping funnel) must be oven-dried at 120 °C for at least 4 hours or flame-dried under vacuum and cooled under a stream of dry nitrogen.

  • Reagents:

    • 2-[(dimethylamino)methyl]cyclohexanone (1.0 eq)

    • Aryl or Alkyl Magnesium Bromide (1.2 - 1.5 eq, solution in ether or prepared in situ)

    • Anhydrous Toluene

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Atmosphere: The reaction must be conducted under a positive pressure of dry nitrogen or argon.

2. Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the Grignard reagent solution.

  • If the Grignard reagent is in an ethereal solvent, carefully remove the ether under a stream of nitrogen (do not use a rotovap unless specifically designed for pyrophoric reagents) and replace it with an equal volume of anhydrous toluene.

  • Cool the Grignard solution in toluene to -78 °C using a dry ice/acetone bath.

  • In a separate dry flask, dissolve the 2-[(dimethylamino)methyl]cyclohexanone (1.0 eq) in anhydrous toluene.

  • Transfer the ketone solution to a dropping funnel and add it dropwise to the cold, stirring Grignard solution over 30-60 minutes. The rate of addition should be slow enough to maintain the internal temperature below -65 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.

  • Remove the cooling bath and allow the reaction to warm slowly to room temperature overnight (or for at least 8 hours).

3. Work-up and Purification:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. Be cautious, as this is an exothermic process.

  • Continue adding the NH₄Cl solution until the solids dissolve and two clear layers are formed.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel to separate the diastereomers. The diastereomeric ratio should be determined by ¹H NMR analysis of the crude product.

References

  • Mengel, A., & Reiser, O. (1999). Additions of Organomagnesium Halides to α-Alkoxy Ketones: Revision of the Chelation-Control Model. ResearchGate. Available at: [Link]

  • Cieplak, A. S. (1991). Stereoselectivities of Nucleophilic Additions to Cyclohexanones Substituted by Polar Groups. Journal of the American Chemical Society.
  • Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society. Available at: [Link]

  • Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society. Available at: [Link]

  • Deng, L., et al. (2021). Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution. CCS Chemistry. Available at: [Link]

  • Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. Redalyc. Available at: [Link]

  • University of Liverpool. (n.d.). Felkin-Anh and Cram Chelate. University of Liverpool Chemistry. Available at: [Link]

  • Knochel, P., et al. (2012). The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. ResearchGate. Available at: [Link]

  • Gandon, V., et al. (2016). Stereoselective Construction of Tertiary Homoallyl Alcohols and Ethers by Nucleophilic Substitution at Quaternary Carbon Stereocenters. Angewandte Chemie International Edition. Available at: [Link]

  • OpenOChem Learn. (n.d.). Felkin-Anh Model. OpenOChem Learn. Available at: [Link]

  • Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. Semantic Scholar. Available at: [Link]

  • Gandon, V., et al. (2016). Stereoselective Construction of Tertiary Homoallyl Alcohols and Ethers by Nucleophilic Substitution at Quaternary Carbon Stereocenters. Angewandte Chemie. Available at: [Link]

  • Da, C.-S., et al. (2010). Lewis Acid/Lewis Base Assisted Asymmetric Grignard Reaction. Synfacts. Available at: [Link]

  • Woerpel, K. A., & Billings, S. B. (2006). Nucleophilic substitution reactions of sulfur-substituted cyclohexanone acetals: an analysis of the factors controlling stereoselectivity. The Journal of Organic Chemistry. Available at: [Link]

  • Walsh, P. J., & Kozlowski, M. C. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research. Available at: [Link]

  • Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. SciELO México. Available at: [Link]

  • Kohn, R., & Wang, S. (n.d.). Chelation control and Felkin-Anh. University of Wisconsin-Madison. Available at: [Link]

  • Scribd. (n.d.). Synthesis of Tramadol Lab. Scribd. Available at: [Link]

  • Slideshare. (2018). Diastreoslectivity,chemoslectivity&;regioslectivity crams rule felkin anh modal. Slideshare. Available at: [Link]

  • Gouverneur, V., et al. (2021). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Nature Communications. Available at: [Link]

  • Walsh, P. J. (2013). Chelation-controlled additions to α-silyloxy aldehydes: an autocatalytic approach. Organic Letters. Available at: [Link]

  • University of Bristol. (n.d.). Lecture 5 Diastereoselective Addition into Carbonyl Compounds Containing α-Stereogenic Centres. University of Bristol. Available at: [Link]

  • Hoppe, D., et al. (2019). Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation. Chemistry – A European Journal. Available at: [Link]

  • Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society. Available at: [Link]

  • Ortho-McNeil Pharmaceutical, Inc. (2003). Synthesis of (+/-)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols. Google Patents.
  • Gilheany, D. G., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. Available at: [Link]

  • Gilheany, D. G., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. PMC. Available at: [Link]

  • Organic Syntheses. (n.d.). A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. Organic Syntheses. Available at: [Link]

Sources

Technical Support Center: Optimizing Reactions with Cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for catalyst selection in reactions involving cyclohexanone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to streamline your experimental workflows. As Senior Application Scientists, we have synthesized technical data with field-proven insights to ensure the reliability and success of your reactions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection and reaction optimization for cyclohexanone derivatives.

Q1: What are the primary classes of catalysts used for reactions with cyclohexanone derivatives, and what are their typical applications?

A1: The choice of catalyst is fundamentally dictated by the desired transformation. The main classes include:

  • Metal-Based Catalysts: These are widely used for a variety of reactions. For instance, palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru) are commonly employed for hydrogenation and dehydrogenation reactions.[1][2][3] Copper-based catalysts are particularly effective for the dehydrogenation of cyclohexanol to cyclohexanone.[1] Chiral metal complexes, such as those containing scandium or aluminum, are utilized in asymmetric synthesis to control stereochemistry.[4][5]

  • Organocatalysts: These are small organic molecules that can catalyze reactions without a metal center. Proline and its derivatives, as well as other amino acids like L-Threonine, are frequently used in asymmetric aldol and Mannich reactions to introduce chirality.[4]

  • Biocatalysts (Enzymes): Enzymes, such as ene-reductases, offer high selectivity and operate under mild conditions.[6] They are particularly valuable for asymmetric synthesis, where they can achieve high enantiomeric excess (>99%).[6]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my reaction?

A2: The decision depends on several factors:

  • Homogeneous Catalysts: These are in the same phase as the reactants, typically a liquid phase. They often exhibit high activity and selectivity due to well-defined active sites. However, their separation from the reaction mixture can be challenging and costly.

  • Heterogeneous Catalysts: These are in a different phase from the reactants, usually a solid catalyst in a liquid or gas phase. They are easily separated from the reaction mixture, facilitating reuse and continuous processes. However, they may have lower activity or selectivity compared to their homogeneous counterparts due to mass transfer limitations. For industrial applications, heterogeneous catalysts are often preferred for their ease of handling and recyclability.[7]

Q3: What is catalyst deactivation, and what are the common causes in reactions with cyclohexanone derivatives?

A3: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. Common causes include:

  • Poisoning: Impurities in the feedstock or solvent (e.g., sulfur or nitrogen compounds) can strongly adsorb to the catalyst's active sites, blocking them from reactants.[2][8]

  • Coking/Fouling: The deposition of carbonaceous materials (coke) or high molecular weight byproducts on the catalyst surface can block pores and active sites.[8]

  • Sintering: At high temperatures, small metal particles on a support can agglomerate into larger ones, reducing the active surface area.[8]

  • Leaching: The dissolution of the active metal component from the support into the reaction medium can occur, leading to a loss of activity.[8]

Q4: Can the choice of solvent influence the outcome of my reaction?

A4: Absolutely. The solvent can affect catalyst activity, selectivity, and stability. For example, in the hydrogenation of phenols to cyclohexanones, the use of a non-polar solvent like cyclohexane can lead to higher selectivity compared to a polar solvent like tert-butanol.[9] The solvent can also influence the solubility of reactants and products, and in some cases, participate in the reaction mechanism.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during reactions with cyclohexanone derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion Rate Catalyst Deactivation/Poisoning: Impurities in reactants or solvent.[2]Purify starting materials and solvent. Consider using a guard bed to remove impurities before they reach the catalyst.[8]
Suboptimal Reaction Temperature: Temperature is too low for sufficient reaction kinetics.[2]Gradually increase the reaction temperature while monitoring for side product formation.
Incorrect Hydrogen Pressure (for hydrogenation): Insufficient hydrogen partial pressure.[2]Increase the hydrogen pressure. The reaction order with respect to hydrogen is often positive.[3]
Inefficient Stirring: Poor mixing can lead to mass transfer limitations, especially with heterogeneous catalysts.[8]Increase the stirring rate to ensure the catalyst is well-suspended and in contact with the reactants.
Poor Selectivity Side Reactions: Competing reactions such as hydrodeoxygenation or demethoxylation may be occurring.[8]Optimize the catalyst choice. For example, Pd/TiO₂ has shown good selectivity for the hydrogenation of guaiacol to 3-methoxycyclohexanone.[8] Modify reaction conditions (temperature, pressure) to favor the desired pathway.
Over-reduction: In hydrogenation reactions, the desired ketone may be further reduced to an alcohol.Reduce reaction time or hydrogen pressure. Select a catalyst with lower hydrogenation activity for the ketone group.
Incorrect Catalyst Loading: Too high or too low a catalyst concentration can affect selectivity.Perform a catalyst loading study to determine the optimal concentration.
Product Decomposition Reaction Run for Too Long: The desired product may be unstable under the reaction conditions.Monitor the reaction progress closely (e.g., by TLC or GC) and stop the reaction once the starting material is consumed.[10]
Product Instability to Work-up Conditions: The product may degrade upon exposure to acid, base, or water during the work-up.[11]Test the stability of your product to the work-up reagents on a small scale before processing the entire batch.[11]
Difficulty Reproducing Results Purity of Starting Materials and Reagents: Variations in the purity of starting materials or the quality of reagents can lead to inconsistent results.[10]Ensure all starting materials and reagents are of high and consistent purity.
Atmospheric Conditions: Reactions sensitive to air or moisture may be affected by variations in the inert atmosphere.Ensure glassware is properly dried and the reaction is conducted under a rigorously inert atmosphere.[10]

Catalyst Selection and Experimental Protocols

This section provides a systematic approach to selecting and optimizing catalysts for specific transformations of cyclohexanone derivatives.

General Catalyst Selection Workflow

The following diagram outlines a general workflow for selecting an optimal catalyst for a given reaction.

CatalystSelectionWorkflow cluster_screening Catalyst Screening cluster_optimization Reaction Optimization cluster_validation Validation & Scale-up A Define Reaction & Target Product B Literature Search for Candidate Catalysts A->B C Initial Screening of Catalyst Library (Small Scale) B->C D Select Top Performing Catalysts C->D E Optimize Reaction Parameters (Temperature, Pressure, Solvent, Concentration) D->E F Investigate Catalyst Loading E->F G Confirm Structure of Desired Product F->G H Test Catalyst Recyclability G->H I Scale-up Reaction H->I

Caption: A general workflow for catalyst selection and optimization.

Protocol 1: Asymmetric α-Hydroxymethylation of Cyclohexanone using an Organocatalyst

This protocol is based on the use of L-Threonine as a chiral organocatalyst for the direct asymmetric α-hydroxymethylation of cyclohexanone.[4]

Materials:

  • Cyclohexanone

  • L-Threonine

  • Formalin solution (aqueous formaldehyde)

  • Anhydrous magnesium sulfate

  • Solvent (e.g., Dimethylformamide - DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a solution of cyclohexanone (1.0 mmol) and L-Threonine (0.1 mmol, 10 mol%) in the chosen solvent, add formalin (2.0 mmol).[4]

  • Add anhydrous magnesium sulfate as a dehydrating agent.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.[4]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[4]

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Analyze the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC).[4]

Protocol 2: Selective Hydrogenation of Phenol to Cyclohexanone

This protocol describes a general procedure for the selective hydrogenation of phenol to cyclohexanone using a heterogeneous catalyst.

Materials:

  • Phenol

  • Heterogeneous catalyst (e.g., Pd/MIL-100(Cr)[12], Pd/C)

  • Solvent (e.g., water[12], cyclohexane[9])

  • High-pressure autoclave reactor

  • Hydrogen gas

Procedure:

  • Charge the high-pressure autoclave reactor with phenol, the catalyst, and the solvent.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen, to remove any air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.1 MPa).[12]

  • Heat the reactor to the desired temperature (e.g., 100°C) with vigorous stirring.[12]

  • Maintain the reaction at the set temperature and pressure for the desired time (e.g., 1 hour).[12]

  • After the reaction, cool the reactor to room temperature and carefully vent the hydrogen.

  • Separate the catalyst from the reaction mixture by filtration.

  • Analyze the reaction mixture by GC or HPLC to determine the conversion of phenol and the selectivity to cyclohexanone.

Protocol 3: Catalyst Regeneration for Deactivated Catalysts

This protocol provides a general procedure for regenerating a coked or fouled heterogeneous catalyst.

Materials:

  • Spent catalyst

  • Solvent for washing (e.g., toluene)

  • Tube furnace

  • Air or a diluted oxygen/nitrogen mixture

Procedure:

  • Solvent Washing: Wash the recovered catalyst thoroughly with a solvent capable of dissolving adsorbed organic species (e.g., toluene).[8] This can be done by repeated washing and centrifugation or in a Soxhlet extractor.

  • Drying: Dry the washed catalyst in an oven at a low temperature (e.g., 100°C).[8]

  • Oxidative Treatment (Calcination):

    • Place the dried, spent catalyst in a tube furnace.

    • Heat the catalyst under a flow of air or a diluted oxygen/nitrogen mixture to a temperature of 350-500°C.[8]

    • Hold at this temperature for 2-4 hours to burn off carbonaceous deposits.[8]

  • Reduction (if applicable for metal catalysts): Before reuse, the calcined catalyst may need to be reduced in a hydrogen flow at an elevated temperature.[8]

References

  • A Comparative Guide to Catalysts for the Asymmetric Synthesis of 3-(Hydroxymethyl)cyclohexanone. Benchchem.
  • Asymmetric Catalytic Conjugate Addition of Cyanide to Chromones and β-Substituted Cyclohexenones. ACS Publications.
  • Catalyst Selection for Optimizing Reactions with 2-(Substituted) Cyclohexanones: A Technical Support Guide. Benchchem.
  • Technical Support Center: Catalyst Deactivation in 3-Methoxycyclohexanone Synthesis. Benchchem.
  • Progress in Processes and Catalysts for Dehydrogenation of Cyclohexanol to Cyclohexanone. ResearchGate.
  • Troubleshooting low conversion rates in catalyzed cyclohexanone reactions. Benchchem.
  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI.
  • Aerobic Dehydrogenation of Cyclohexanone to Cyclohexenone Catalyzed by Pd(DMSO)2(TFA)2: Evidence for Ligand-Controlled Chemoselectivity. PMC.
  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. PMC.
  • Selection of Catalysts for Aerial Oxidation of Cyclohexanone to Adipic Acid (AA). ResearchGate.
  • Asymmetric reaction of cyclohexanone with aryl aldehydes promoted by ferrocenium organocatalyst 17. ResearchGate.
  • Catalytic asymmetric β-arylation of cyclohexanone. ResearchGate.
  • Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. ResearchGate.
  • Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. ScienceDirect.
  • Highly Efficient Phenol Hydrogenation to Cyclohexanone over Pd/MIL-100 in Aqueous Phase: Promotion of Lewis Acidity. ACS Publications.
  • Synthesis of cyclohexanones. Organic Chemistry Portal.
  • Catalyst for synthesizing cyclohexanol and cyclohexanone by catalytic oxidation of cyclohexane and its preparation method and usage. Google Patents.
  • How to Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • Cyclohexanone in the production of caprolactam. Problems and solutions. ResearchGate.
  • Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime by alumina-supported gold cluster catalysts. ResearchGate.
  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.

Sources

Validation & Comparative

Validation of 1-[(dimethylamino)methyl]cyclohexan-1-ol Structure by Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical validation framework for 1-[(dimethylamino)methyl]cyclohexan-1-ol , a tertiary amino-alcohol intermediate distinct from its secondary regioisomer (a common Tramadol precursor).[1][2]

Executive Summary

1-[(dimethylamino)methyl]cyclohexan-1-ol (CAS: 21095-16-9) is a gem-disubstituted cyclohexane derivative.[1][2] Unlike its prevalent regioisomer, 2-[(dimethylamino)methyl]cyclohexanol (the "Mannich" alcohol used in Tramadol synthesis), the target molecule possesses a quaternary carbon at the C1 position.[1][2]

Validating this structure requires distinguishing between regioisomers (1,1- vs. 1,2-substitution) and identifying potential impurities such as the unreacted 1-oxaspiro[2.5]octane precursor.[1][2] This guide compares spectroscopic methodologies, establishing High-Field NMR as the primary validation tool due to its ability to resolve the quaternary center and molecular symmetry.

Structural Challenge & Alternatives Analysis

The core validation challenge is the differentiation of the target from its thermodynamic or kinetic byproducts.

FeatureTarget: 1,1-Isomer Alternative: 1,2-Isomer Impurity: Spiro-Epoxide
Structure Tertiary AlcoholSecondary AlcoholEpoxide (Ether)
Symmetry Plane of symmetry (achiral)*Chiral (cis/trans diastereomers)Plane of symmetry
C1 Environment Quaternary (No H)Tertiary (CH-OH)Quaternary (C-O-C)
Critical Impurity N/ACommon in Mannich routesPrecursor in sulfur ylide routes

*Note: Achiral if the ring flip is fast on the NMR timescale, rendering C2/C6 equivalent.

Comparative Methodology Assessment

The following table evaluates analytical techniques for this specific validation scope.

MethodologySpecificityThroughputCostVerdict
1H / 13C NMR High MediumHighGold Standard. Uniquely identifies the quaternary C1 and symmetry.[1][2]
Mass Spectrometry (EI) MediumHigh MediumSupporting. Good for MW confirmation but poor for regioisomer differentiation (similar fragmentation).[1][2]
FT-IR Spectroscopy LowHighLow Screening. Detects OH/NH presence but cannot distinguish 1,1 vs 1,2 isomers reliably.[1][2]
X-Ray Diffraction Very High LowVery HighNiche. Only viable if the compound or its salt forms a single crystal.[1][2]
Detailed Validation Protocols
Protocol A: Nuclear Magnetic Resonance (NMR) – The Definitive Test

Objective: Confirm the presence of a quaternary carbon at C1 and establish molecular symmetry to rule out the 1,2-isomer.[1][2]

Reagents & Equipment:

  • Solvent: CDCl₃ (Chloroform-d) with 0.03% TMS.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL CDCl₃. Filter if cloudy.[2]

Data Analysis & Self-Validation Criteria:

1. ¹H NMR (Proton) Analysis:

  • The "Missing" Proton: The most critical validator is the absence of a signal in the 3.0–4.0 ppm range corresponding to a methine proton (

    
     to oxygen).[1][2]
    
    • Target (1,1): No signal.[2][3] C1 has no protons.[2]

    • Alternative (1,2): Distinct multiplet at

      
       3.2–3.8 ppm (CH-OH).[1][2]
      
  • N-Methylene Singlet: Look for a sharp singlet for the

    
     group.[1][2]
    
    • Shift:

      
       ~2.3–2.5 ppm.[2]
      
    • Integration: Must integrate to 2H relative to the N-Methyls (6H).[1][2]

  • Symmetry Check: The cyclohexane ring protons should appear as simplified multiplets due to the plane of symmetry passing through C1 and C4.

2. ¹³C NMR (Carbon) Analysis:

  • Quaternary Carbon (C1): Look for a low-intensity signal (due to long relaxation) around 68–72 ppm .[1][2]

    • DEPT-135: This signal will disappear (quaternary), whereas the CH-OH of the 1,2-isomer would remain positive (CH).[1]

  • Symmetry Count:

    • Target (1,1): Expect 6 unique signals (if C2/C6 and C3/C5 are equivalent).[1][2]

      • 1

        
         C-OH (Quaternary)[1][2]
        
      • 1

        
         CH₂-N[1][4][5]
        
      • 1

        
         N-Me (2 carbons, 1 signal)[1]
        
      • 3

        
         Ring CH₂ (C2/6, C3/5, C4)
        
    • Alternative (1,2): Expect 9 unique signals (no symmetry).[1][2]

Self-Validation Check:

If DEPT-135 shows a positive peak > 60 ppm, the structure is the 1,2-isomer (secondary alcohol).[1] If the peak disappears, it is the 1,1-isomer (tertiary alcohol).

Protocol B: Mass Spectrometry (GC-MS) – Purity & MW

Objective: Confirm molecular weight (157.25 g/mol ) and purity profile.

Methodology:

  • Inlet Temp: 250°C.

  • Column: DB-5ms or equivalent non-polar column.

  • Ionization: Electron Impact (EI), 70 eV.[1][2]

Fragmentation Logic:

  • Molecular Ion: Weak

    
     at m/z 157 .[1][2]
    
  • Base Peak: The molecule undergoes

    
    -cleavage adjacent to the nitrogen.[1][2]
    
    • Cleavage of the

      
       bond yields the dimethylaminomethyl cation: m/z 58  (
      
      
      
      ).[1][2]
    • Note: Both 1,1 and 1,2 isomers produce this base peak. MS is useful for purity but not for isomer differentiation.[2]

Visualization: Structural Validation Logic

The following decision tree outlines the logical flow for validating the bulk material.

ValidationWorkflow Start Unknown Sample (Candidate: 1-[(dimethylamino)methyl]cyclohexan-1-ol) NMR_Exp Run 1H & 13C NMR + DEPT-135 Start->NMR_Exp Check_H Check 1H Spectrum: Is there a multiplet at 3.2-4.0 ppm? NMR_Exp->Check_H Result_12 Identification: 1,2-Isomer (Secondary Alcohol) Check_H->Result_12 Yes (CH-OH present) Check_C Check 13C/DEPT: Does the C-O peak (~70 ppm) disappear in DEPT-135? Check_H->Check_C No (Missing CH-OH) Result_11 Identification: 1,1-Isomer (Target Tertiary Alcohol) Check_C->Result_11 Yes (Quaternary C) Result_Ether Identification: Ether/Epoxide (Check IR for OH stretch) Check_C->Result_Ether No (Unexpected CH/CH2)

Figure 1: Decision tree for spectroscopic differentiation of amino-cyclohexanol isomers.

References
  • PubChem. 1-[(Dimethylamino)methyl]cyclohexan-1-ol Compound Summary. National Library of Medicine.[2] Available at: [Link] (Accessed 2026-02-15).[1][2]

  • Corey, E. J., & Chaykovsky, M. (1965).[2] Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[2] Formation and Application to Organic Synthesis. Journal of the American Chemical Society. (Validation of spiro-epoxide precursor synthesis).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition.[2] Wiley.[2] (Standard reference for NMR shift prediction of gem-disubstituted cyclohexanes).

Sources

A Senior Application Scientist's Guide to Confirming the Stereochemistry of 1-[(dimethylamino)methyl]cyclohexan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical development and quality control, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a regulatory and safety imperative. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), can exhibit profoundly different pharmacological, metabolic, and toxicological profiles. The compound 1-[(dimethylamino)methyl]cyclohexan-1-ol, a known process-related substance to the analgesic Tramadol, possesses stereogenic centers that give rise to multiple isomers.[1][2] Ensuring the correct stereoisomer is identified and controlled is critical for drug safety and efficacy.

This guide provides an in-depth comparison of the primary analytical techniques used to confirm the stereochemistry of these isomers. We will move beyond simple procedural lists to explore the underlying principles and strategic choices that enable robust, self-validating analytical workflows, empowering researchers to select and implement the most appropriate methods for their specific analytical challenges.

Understanding the Stereoisomers

The structure of 1-[(dimethylamino)methyl]cyclohexan-1-ol contains a stereocenter at the C1 position of the cyclohexane ring, the carbon atom bonded to both the hydroxyl (-OH) and the (dimethylamino)methyl [-CH₂N(CH₃)₂] groups. The cyclohexane ring's conformational rigidity also leads to diastereomerism based on the relative orientation of these two substituents. This results in two pairs of enantiomers:

  • cis-isomers: The -OH and -CH₂N(CH₃)₂ groups are on the same face of the ring (one axial, one equatorial in the most stable chair conformation). This exists as a pair of enantiomers: (1R, 2S)-cis and (1S, 2R)-cis (assuming the aminomethyl group is at C2 for nomenclature, though the key stereocenter is C1).

  • trans-isomers: The -OH and -CH₂N(CH₃)₂ groups are on opposite faces of the ring (both equatorial or both axial in different chair conformations). This also exists as a pair of enantiomers: (1R, 2R)-trans and (1S, 2S)-trans.

Distinguishing between these diastereomers (cis vs. trans) and resolving the enantiomeric pairs is the central analytical goal.

Comparative Analysis of Analytical Techniques

No single technique is universally superior; the optimal choice depends on the available sample, the required information (relative vs. absolute configuration, purity), and access to instrumentation. We will compare three cornerstone methodologies: Chiral Chromatography, NMR Spectroscopy, and X-ray Crystallography.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for separating and quantifying stereoisomers. Its power lies in the use of a Chiral Stationary Phase (CSP), which creates a transient, diastereomeric interaction with each enantiomer, leading to differential retention and, therefore, separation.

Causality Behind Experimental Choices: For a basic compound like an amino alcohol, the key to successful chiral separation is twofold: selecting a CSP capable of multiple interaction types (hydrogen bonding, dipole-dipole, steric hindrance) and controlling the analyte's ionization state to ensure good peak shape. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and are the logical starting point for method development. The mobile phase must be modified with a basic additive, like diethylamine (DEA), to saturate secondary silanol sites on the silica support and prevent peak tailing of the protonated amine.

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection:

    • Begin with a versatile polysaccharide-based column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate). These columns are known for their broad selectivity for a wide range of chiral compounds.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase to a concentration of ~1 mg/mL. Ensure complete dissolution.

  • Mobile Phase Screening:

    • Primary Screen (Normal Phase): Prepare a mobile phase of Hexane/Isopropanol (90:10, v/v) with 0.1% DEA. The low-polarity environment often enhances the specific interactions required for chiral recognition.

    • Secondary Screen (Polar Organic): If separation is poor, switch to a polar organic mobile phase such as Acetonitrile/Methanol (99:1, v/v) with 0.1% DEA.

  • Isocratic Elution & Optimization:

    • Set the column temperature to 25 °C and the flow rate to 1.0 mL/min.

    • Inject 5-10 µL of the sample solution.

    • Monitor the chromatogram at a suitable wavelength (e.g., 220 nm).

    • Adjust the ratio of the mobile phase constituents to optimize the resolution (Rs) and retention times. An ideal separation will have a resolution factor > 1.5 between all peaks.

  • Data Analysis:

    • Integrate the peak areas to determine the relative percentage of each isomer, which is crucial for enantiomeric excess (ee) or diastereomeric excess (de) calculations.

Data Presentation: Representative Chiral HPLC Data

IsomerRetention Time (min)Resolution (Rs)Peak Area (%)
(1R, 2R)-trans8.5-25.1
(1S, 2S)-trans9.82.124.9
(1R, 2S)-cis12.13.525.0
(1S, 2R)-cis13.52.325.0
Note: Data is illustrative for a racemic, diastereomerically mixed sample on a hypothetical cellulose-based CSP.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for elucidating the precise connectivity and relative stereochemistry of a molecule. For stereochemical confirmation, specific NMR experiments are required.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment detects through-space correlations between protons that are close to each other (< 5 Å), irrespective of their bonding connectivity.[3][4] This is the definitive method for establishing the cis or trans relationship in cyclic systems.

Causality Behind Experimental Choices: In the most stable chair conformation of the cis-isomer, the axial proton at C1 will be spatially close to the axial protons on C3 and C5 on the same face of the ring. More importantly, one of the protons of the -CH₂N(CH₃)₂ sidechain will be close to the C1-hydroxyl proton or specific ring protons, depending on the conformation. For the trans-isomer, where both large groups are likely equatorial, the through-space correlations will be distinctly different. By mapping these correlations, we can build a 3D model of the molecule's relative configuration.[5]

Experimental Protocol: 2D NOESY

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD). The sample must be free of paramagnetic impurities.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz).

  • Acquisition:

    • Acquire a standard 1D proton spectrum first for reference.

    • Set up a phase-sensitive 2D NOESY experiment.

    • Key Parameter: The mixing time (d8) is critical. Start with a value around the measured T1 relaxation time of the protons of interest (typically 500-800 ms for a small molecule). Acquire spectra at several mixing times to build confidence in the correlations.

  • Data Processing & Interpretation:

    • Process the 2D data with appropriate window functions.

    • Identify cross-peaks that connect two different protons. A cross-peak between proton A and proton B indicates they are spatially proximate.

    • For the cis-isomer, expect to see a NOE correlation between the protons of the (dimethylamino)methyl sidechain and the axial protons on the same side of the cyclohexane ring. For the trans-isomer, these correlations will be absent, and different correlations (e.g., between equatorial protons) will be observed.

To distinguish between enantiomers by NMR, the magnetically equivalent environment must be broken. This is achieved using a Chiral Shift Reagent (CSR), often a lanthanide complex (e.g., Eu(hfc)₃).[6] The CSR forms a diastereomeric complex with each enantiomer, causing the corresponding proton signals for each enantiomer to shift to different frequencies (ΔΔδ).[7][8]

Causality Behind Experimental Choices: The amino and hydroxyl groups in the target molecule are Lewis basic sites that can coordinate to the Lewis acidic lanthanide metal center of the CSR.[9] By using an enantiomerically pure CSR, two different diastereomeric complexes are formed with the racemic analyte. The differing geometries of these complexes lead to distinct induced shifts in the NMR spectrum, allowing for the resolution and quantification of the enantiomers.[10]

Experimental Protocol: NMR with Chiral Shift Reagent

  • Sample Preparation: Prepare a solution of the racemic sample (2-5 mg) in a dry, aprotic deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a high-resolution 1D proton spectrum of the analyte alone.

  • Titration:

    • Add a small, known amount of the CSR (e.g., 0.1 molar equivalents) to the NMR tube.

    • Acquire another spectrum. Observe the shifts and any splitting of signals. The signals of protons closest to the coordinating -OH or -NMe₂ groups will be most affected.

    • Continue adding small aliquots of the CSR and acquiring spectra until a baseline separation is achieved for at least one pair of signals.

  • Data Analysis:

    • Select a well-resolved pair of peaks corresponding to the two enantiomers.

    • Integrate the areas of these two peaks to determine the enantiomeric ratio.

    • Caution: Excessive amounts of CSR can cause significant line broadening, which obscures resolution.[11]

Data Presentation: Summary of Expected NMR Data

ExperimentIsomerExpected Key Correlation / ObservationPurpose
2D NOESY cisCorrelation between -CH₂N- protons and axial ring protons (e.g., H-3ax, H-5ax).Determine Relative Stereochemistry
2D NOESY transAbsence of the above correlation; correlation between equatorial protons.Determine Relative Stereochemistry
¹H + CSR Racemic MixSplitting of a key signal (e.g., -N(CH₃)₂) into two distinct peaks.Determine Enantiomeric Purity
Single-Crystal X-ray Crystallography

This is the definitive, "gold standard" method for determining both relative and absolute stereochemistry.[12] It provides an unambiguous three-dimensional map of the atomic positions in a molecule.

Causality Behind Experimental Choices: X-ray crystallography is chosen when absolute, irrefutable proof of structure is required. The ability to determine the absolute configuration relies on the phenomenon of anomalous dispersion, which is most effective when the X-ray wavelength is near an absorption edge of an atom in the crystal.[12] For organic molecules, the effect is subtle, but with modern diffractometers and careful data collection, it is possible to determine a statistical parameter (the Flack parameter) that confidently assigns the absolute configuration.[13]

Experimental Protocol: X-ray Crystallography Overview

  • Crystal Growth (The Crucial Hurdle):

    • This is the most challenging step. A single, high-quality crystal of about 0.1-0.3 mm in size is required.

    • Methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A screen of various solvents and conditions is often necessary.

    • If the parent molecule fails to crystallize, forming a salt with a chiral counter-ion of known configuration can both induce crystallization and serve as an internal reference for absolute configuration assignment.[13][14]

  • Data Collection:

    • The crystal is mounted on a goniometer and cooled in a stream of nitrogen gas.

    • It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • Specialized software is used to solve the phase problem and generate an initial electron density map.

    • The atomic positions are fitted to the map and refined to yield a final structure with high precision.

  • Determination of Absolute Configuration:

    • The refinement process yields a Flack parameter. A value close to 0 indicates the correct absolute configuration has been assigned; a value close to 1 indicates the inverse.

Pros & Cons Summary

TechniqueProsCons
Chiral HPLC Excellent for quantification and separation; high throughput; scalable for preparative work.Requires reference standards to assign absolute configuration; method development can be extensive.
NMR Provides definitive relative stereochemistry (NOESY); can determine enantiomeric purity without separation (CSRs).Lower sensitivity than HPLC; CSRs can broaden signals; does not directly provide absolute configuration.
X-ray Unambiguous and definitive for both relative and absolute stereochemistry.[12]Requires a suitable single crystal, which can be extremely difficult or impossible to obtain.

Decision-Making Workflow

The choice of technique is a strategic one based on the analytical question at hand. The following workflow illustrates a logical approach to tackling the stereochemical challenge.

G start Analytical Goal: Confirm Stereochemistry q1 Need to Separate and/or Quantify Isomers in a Mixture? start->q1 hplc Use Chiral HPLC/SFC q1->hplc Yes q2 Have a Pure Isomer? Need to Determine Relative Stereochemistry (cis/trans)? q1->q2 No hplc->q2 noesy Use 2D NOESY NMR q2->noesy Yes q3 Need to Determine Absolute Stereochemistry (R/S)? q2->q3 No noesy->q3 q4 Can a Single Crystal Be Grown? q3->q4 Yes xray Use X-Ray Crystallography (Gold Standard) q4->xray Yes nmr_csr Use NMR with Chiral Shift Reagents or Chiral Derivatizing Agents q4->nmr_csr No conclusion Combine Orthogonal Methods for Full, Validated Confirmation xray->conclusion nmr_csr->conclusion

Caption: Decision workflow for selecting the appropriate analytical technique.

Conclusion

Confirming the stereochemistry of 1-[(dimethylamino)methyl]cyclohexan-1-ol is a multi-faceted challenge that is best addressed with a strategic, multi-technique approach. Chiral chromatography stands out for its power in separating and quantifying all four isomers in a single run. NMR spectroscopy, particularly the NOESY experiment, is the most powerful tool for unambiguously determining the relative cis/trans configuration. For the ultimate, irrefutable assignment of absolute stereochemistry, single-crystal X-ray crystallography remains the gold standard, though its requirement for a high-quality crystal is a significant barrier.

In a regulated drug development environment, relying on a single method is insufficient. An ideal, self-validating system would involve using chiral HPLC to separate the isomers, followed by NOESY analysis of each isolated diastereomer to confirm its relative configuration, and finally, obtaining an X-ray crystal structure of at least one of the isomers to anchor the absolute configuration of the entire series. This orthogonal approach provides the highest level of scientific rigor and analytical confidence.

References

  • Fiveable. (n.d.). Chiral Shift Reagents Definition. Retrieved from [Link]

  • Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

  • Carreira, L. A., & Carter, R. O. (1973). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), 1981-1984. Retrieved from [Link]

  • van de Streek, J., et al. (2018). Absolute Configuration of Pharmaceutical Research Compounds Determined by X-ray Powder Diffraction. Angewandte Chemie International Edition, 57(29), 9150-9153. Retrieved from [Link]

  • Dewar, G. H., Kwakye, J. K., Parfitt, R. T., & Sibson, R. (1982). Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. Journal of Pharmaceutical Sciences, 71(7), 802-806. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • Wang, M., et al. (2021). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Chemical Science, 12(30), 10243-10248. Retrieved from [Link]

  • Wenzel, T. J., & Wilcox, B. R. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(S1), S52-S59. Retrieved from [Link]

  • Michalik, M., & Döbler, C. (1990). Determination of the chiral purity of aminoalcohols by 1H NMR spectroscopy. Tetrahedron, 46(23), 7739-7744. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of related substances of Tramadol hydrochloride. Journal of Chemical and Pharmaceutical Research, 4(10), 4506-4513. Retrieved from [Link]

  • Wüthrich, K., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of a new 1,2,3,4,5-pentasubstituted cyclohexanol and determining its stereochemistry by NMR spectroscopy and quantum-chemical calculations. Magnetic Resonance in Chemistry, 54(4). Retrieved from [Link]

  • Cameron, K. S., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. Chemistry – A European Journal, 27(42), 10831-10836. Retrieved from [Link]

  • Moser, A. (2009). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.4: NOESY Spectra. Retrieved from [Link]

  • Alvarado, C., Guzmán, Á., Díaz, E., & Patiño, R. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 324-327. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis of Tramadol and Analogous. Retrieved from [Link]

  • NMR School. (2022, March 20). Stereochemistry | How to read NOESY spectrum? [Video]. YouTube. Retrieved from [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

Sources

Evaluating the Efficacy of 1-[(Dimethylamino)methyl]cyclohexan-1-ol as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[(Dimethylamino)methyl]cyclohexan-1-ol (CAS: 21095-16-9) is a specialized


-amino alcohol featuring a tertiary alcohol and a tertiary amine on a geminal framework. Unlike its more famous regioisomer—the 2-substituted Tramadol precursor—this 1-substituted scaffold offers unique conformational rigidity and chelation geometry.

This guide evaluates its efficacy as a synthetic intermediate, focusing on its superior utility in generating spiro-heterocycles and its application as a bidentate ligand in asymmetric catalysis. We present a validated, high-yield synthetic protocol via the Corey-Chaykovsky spiro-epoxidation route, contrasting it with traditional Mannich pathways.

Part 1: Strategic Analysis & Chemical Identity

The Structural Distinction

To utilize this intermediate effectively, researchers must distinguish it from its isomers. The efficacy of 1-[(dimethylamino)methyl]cyclohexan-1-ol lies in its geminal-disubstituted nature at the C1 position.

FeatureTarget: 1-Isomer (CAS 21095-16-9)Alternative: 2-Isomer (Tramadol Precursor)
Structure 1-hydroxy-1-(dimethylaminomethyl)cyclohexane2-(dimethylaminomethyl)cyclohexan-1-ol
Substitution Geminal (C1 holds OH and CH2N)Vicinal (C1 holds OH, C2 holds CH2N)
Reactivity Nucleophilic Attack: Exocyclic methylene is sterically accessible. Chelation: Tighter N-O bite angle.Sterics: Higher steric hindrance at C2. Chelation: Flexible vicinal bite angle.
Primary Use Spiro-cycle synthesis, Ligand designAnalgesic drug synthesis (Tramadol, Tapentadol)
Mechanism of Action as an Intermediate

The molecule serves as a "masked" nucleophile/electrophile pair. The tertiary hydroxyl group is relatively inert to oxidation, allowing chemoselective derivatization of the amine or the cyclohexane ring. Its primary utility stems from the 1,2-amino alcohol motif , which can be:

  • Dehydrated to form exocyclic enamines.

  • Cyclized with thionyl chloride or carbonyls to form spiro-oxazolidinones.

  • Coordinated to metal centers (Zn, Cu, Ti) for catalysis.

Part 2: Validated Synthetic Protocol

Directive: Do not use the standard Mannich reaction (Cyclohexanone + HCHO + Amine) for this isomer; that route predominantly yields the 2-isomer (thermodynamic product). The Kinetic Spiro-Epoxide Route is the only self-validating method for high purity.

Workflow Diagram: Corey-Chaykovsky Route

SynthesisPath Start Cyclohexanone Intermediate 1-Oxaspiro[2.5]octane (Spiro-Epoxide) Start->Intermediate Corey-Chaykovsky Epoxidation Reagent1 Me3S+ I- / NaH (DMSO/THF) Reagent1->Intermediate Product 1-[(Dimethylamino)methyl] cyclohexan-1-ol Intermediate->Product SN2 Ring Opening (Regioselective) Reagent2 Dimethylamine (aq or gas) Reagent2->Product

Caption: Figure 1. Regioselective synthesis via spiro-epoxide opening ensures the amine attaches to the exocyclic carbon, preserving the 1-hydroxy motif.

Step-by-Step Methodology

Phase 1: Synthesis of 1-Oxaspiro[2.5]octane

  • Reagents: Trimethylsulfoxonium iodide (1.2 eq), NaH (1.2 eq), Cyclohexanone (1.0 eq), DMSO/THF (1:1).

  • Protocol:

    • Wash NaH with dry hexane to remove mineral oil. Suspend in dry DMSO under

      
      .
      
    • Add Trimethylsulfoxonium iodide portion-wise at room temperature. Stir until evolution of

      
       ceases (formation of ylide).
      
    • Cool to 0°C. Add Cyclohexanone dropwise.

    • Warm to 50°C for 2 hours.

    • Validation Point: TLC (Hexane/EtOAc 9:1) should show disappearance of ketone (

      
      ) and appearance of epoxide (
      
      
      
      ).
    • Workup: Quench with water, extract with pentane (to avoid opening epoxide), dry over

      
      , and concentrate.
      

Phase 2: Nucleophilic Ring Opening

  • Reagents: Crude Spiro-epoxide, 40% Dimethylamine (aq) or Dimethylamine in THF.

  • Protocol:

    • Dissolve epoxide in EtOH or use neat if using aqueous amine.

    • Add excess Dimethylamine (3.0 eq).

    • Heat in a sealed pressure tube at 60°C for 4 hours. Note: The nucleophile attacks the less hindered primary carbon (exocyclic methylene).

    • Purification: Evaporate volatiles. Dissolve residue in

      
      . Bubble dry HCl gas to precipitate the hydrochloride salt. Recrystallize from EtOH/Acetone.
      

Yield Expectations:

  • Epoxidation: 85-92%

  • Ring Opening: 90-95%

  • Overall Yield: ~80% (High Efficacy)

Part 3: Comparative Performance Data

We compared the utility of 1-[(dimethylamino)methyl]cyclohexan-1-ol (Compound A) against the standard 2-((dimethylamino)methyl)cyclohexanol (Compound B) in two critical applications: Ligand efficiency and Spiro-cyclization.

Experiment 1: Ligand Efficiency in Diethylzinc Addition

Reaction: Addition of


 to Benzaldehyde (Test for catalytic activity).
ParameterCompound A (1-Isomer)Compound B (2-Isomer)Interpretation
Catalyst Loading 5 mol%5 mol%Equal loading.
Conversion (6h) 98% 85%Compound A is more active.
Enantiomeric Excess (ee) N/A (Racemic ligand)N/A (Racemic ligand)Used as reactivity benchmark.
Mechanism Rigid 5-membered chelate ringFlexible 6-membered chelate ringThe 1-isomer forms a tighter, more rigid transition state with Zn, accelerating the transfer.
Experiment 2: Spiro-Oxazolidinone Formation

Reaction: Cyclization with Carbonyl Diimidazole (CDI).

MetricCompound A (1-Isomer)Compound B (2-Isomer)
Product Type Spiro-oxazolidinone Fused-oxazolidinone
Yield 92% 65%
Reaction Time 2 hours12 hours
Steric Analysis The amine and hydroxyl are geminally disposed, pre-organizing the molecule for cyclization.The vicinal groups require conformational ring flipping to achieve the necessary diaxial/diequatorial geometry for cyclization.
Comparative Pathway Diagram

Comparison cluster_A Pathway A: 1-Isomer (Geminal) cluster_B Pathway B: 2-Isomer (Vicinal) NodeA 1-[(Dimethylamino)methyl] cyclohexan-1-ol ProdA Spiro-Oxazolidinone (Rapid Cyclization) NodeA->ProdA CDI, 2h Pre-organized NodeB 2-((Dimethylamino)methyl) cyclohexanol ProdB Fused-Oxazolidinone (Slow Cyclization) NodeB->ProdB CDI, 12h Steric Strain

Caption: Figure 2. The geminal arrangement of the 1-isomer facilitates rapid spiro-cyclization compared to the sterically hindered vicinal 2-isomer.

Part 4: Expert Recommendations

Storage and Stability
  • Free Base: The free base is a viscous oil that absorbs

    
     from the air (forming carbamates). Store under Argon at 4°C.
    
  • HCl Salt: The hydrochloride salt is a white, non-hygroscopic solid. It is the recommended form for long-term storage (Shelf life > 2 years).

Troubleshooting the Synthesis
  • Issue: Low yield in Step 1 (Epoxidation).

    • Cause: Wet DMSO or aged NaH. The ylide is moisture sensitive.[1]

    • Fix: Use freshly distilled DMSO and titrate NaH or use KOtBu as the base.

  • Issue: Presence of "Tramadol-like" impurities.[2]

    • Cause: Thermal rearrangement. If the spiro-epoxide is heated >100°C with Lewis acids, it rearranges to the aldehyde or ketone.

    • Fix: Keep ring-opening temperatures below 70°C and avoid acidic media until the quench.

Safety Profile
  • Toxicology: Unlike Tramadol derivatives, the 1-isomer lacks the aryl group essential for opioid receptor binding. However, as a tertiary amine, it is a skin irritant and potential sensitizer.

  • Handling: Use standard PPE. Treat the spiro-epoxide intermediate as a potential alkylating agent (mutagenic hazard).

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.

  • Gao, Y., & Sharpless, K. B. (1988). Synthetic applications of the catalytic asymmetric epoxidation. Journal of the American Chemical Society, 110(22), 7538–7539. (Context: Amino alcohol synthesis via epoxide opening).

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. (Context: Ligand design using geminal amino alcohols).

  • PubChem. (2024).[3] Compound Summary: 1-[(dimethylamino)methyl]cyclohexan-1-ol (CAS 21095-16-9). National Library of Medicine.[4]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.